Product packaging for De-guanidine Peramivir(Cat. No.:)

De-guanidine Peramivir

Cat. No.: B15290252
M. Wt: 286.37 g/mol
InChI Key: LUBKBQAAWUOYOW-CKIKVBCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

De-guanidine Peramivir is a key analog of the antiviral drug Peramivir, designed for research on influenza neuraminidase inhibition. While the guanidine group in Peramivir was initially thought to be critical for binding, studies have shown that its removal results in an analog that is only approximately one order of magnitude less potent than the parent compound . This indicates that the guanidine function is not absolutely essential for high potency, challenging early assumptions in drug design . This molecule is provided for research applications only, serving as a crucial tool for investigating the structure-activity relationships of neuraminidase inhibitors. It is particularly valuable for studies aimed at developing next-generation anti-influenza agents with potentially improved pharmacological properties, such as oral bioavailability, by exploring modifications to the core scaffold . Researchers can use this compound to probe the mechanisms of viral resistance and to understand the specific interactions within the enzyme's active site that contribute to inhibitory activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O4 B15290252 De-guanidine Peramivir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1

InChI Key

LUBKBQAAWUOYOW-CKIKVBCHSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for De-guanidine Peramivir, an analog of the potent neuraminidase inhibitor Peramivir. This document outlines the multi-step synthesis, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the synthetic route through a chemical workflow diagram. The synthesis of this compound, chemically known as (1S,2S,3R,4R)-3-((1S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid, is of significant interest as studies have shown that the guanidine group is not essential for potent inhibitory activity against some influenza strains.[1] This opens avenues for the development of next-generation antivirals with potentially improved pharmacological properties.

The presented pathway is a strategic adaptation of established Peramivir syntheses, proceeding through a key amino-intermediate prior to the guanidinylation step. By intercepting the synthesis at this stage and performing a final deprotection, this compound can be efficiently obtained.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, including yields and materials for each step.

Table 1: Materials and Reagents

StepStarting MaterialReagents and Solvents
1Vince's LactamMethanol, Dry HCl gas, Diethyl ether
2(±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochlorideDi-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), n-hexane, Ethyl acetate
32-ethylbutyraldehydeHydroxylamine hydrochloride, Potassium carbonate, Ethanol, Diethyl ether
4(±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester & 2-ethyl-butyraldehyde oximeDichloromethane (CH₂Cl₂), Sodium hypochlorite (NaOCl), Petroleum ether, Ethyl acetate
5Product from Step 4Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), Methanol, Concentrated HCl
6Product from Step 5Acetic anhydride, Pyridine, Dichloromethane (CH₂Cl₂)
7Product from Step 6Dry HCl gas, Diethyl ether
8(±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochlorideSodium hydroxide (NaOH), Water, Methanol

Table 2: Reaction Conditions and Yields

StepReactionTemperatureDurationYield
1Ring-opening and EsterificationRoom temp. then 45°C4 hoursHigh
2Boc ProtectionRoom temp.3 hours~90%
3Oxime FormationIce bath then Room temp.2 hoursHigh
41,3-Dipolar CycloadditionIce bath then Room temp.7.5 hours~85%
5Reductive Ring Cleavage and HydrogenationSlightly elevated temp.-High
6Acetylation0°C to Room temp.12 hours~95%
7Boc DeprotectionReflux then Room temp.10.5 hoursHigh
8Ester HydrolysisRoom temp.-High

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, 5 g of Vince's lactam is dissolved in 50 ml of methanol. Dry HCl gas is bubbled through the solution at room temperature for 2 hours. The reaction mixture is then heated to 45°C and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield a viscous residue. 100 ml of diethyl ether is added, and the mixture is stirred at room temperature for 2 hours, leading to the precipitation of a white solid. The solid is filtered and dried to give the hydrochloride salt of (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.

Step 2: Synthesis of (±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester

The hydrochloride salt from Step 1 is added to dichloromethane, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) in a molar ratio of approximately 1:1.5:1.2. The mixture is stirred at room temperature for 3 hours, during which gas evolution is observed. The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield an oily product, which is then recrystallized from a mixture of n-hexane and ethyl acetate (95:5) to give the product as white crystals.

Step 3: Synthesis of 2-ethyl-butyraldehyde oxime

Hydroxylamine hydrochloride (3.0 g) is dissolved in 25 ml of water, followed by the addition of 4.0 g of potassium carbonate. After gas evolution ceases, a solution of 2-ethylbutyraldehyde (4.0 g) in 25 ml of 99% ethanol is added dropwise under an ice bath. The mixture is then stirred at room temperature for 1 hour. The reaction is quenched with ice water and extracted three times with diethyl ether. The combined organic layers are washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

(±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester and 2-ethyl-butyraldehyde oxime (in a molar ratio of approximately 1:5) are dissolved in dichloromethane. The solution is cooled in an ice bath and protected from light while a 9.4% solution of NaOCl is added dropwise. The reaction is continued for 30 minutes in the ice bath and then for 7 hours at room temperature. The organic layer is washed with water, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and concentrated. The product is recrystallized from a petroleum ether:ethyl acetate (90:10) mixture.

Step 5: Reductive Ring Cleavage and Hydrogenation

The product from Step 4 is dissolved in methanol containing concentrated HCl. A catalytic amount of PtO₂ or Pd/C is added, and the mixture is hydrogenated under pressure with gentle heating. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of (±)-t-3-(1'-amino-2'-ethyl)butyl-c-4-tert-butoxycarbonylamino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester as a solid.

Step 6: Acetylation

The product from Step 5 is dissolved in dichloromethane and pyridine, and the solution is cooled to 0°C. Acetic anhydride is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the acetylated product.

Step 7: Boc Deprotection to yield the Amino-intermediate

The acetylated product from Step 6 is dissolved in anhydrous diethyl ether. Dry HCl gas is passed through the solution under reflux for 30 minutes, followed by stirring at room temperature for 10 hours. The resulting precipitate, (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride, is collected by filtration.

Step 8: Ester Hydrolysis to this compound

The hydrochloride salt from Step 7 is dissolved in a mixture of methanol and water. A solution of sodium hydroxide is added until the ester is completely hydrolyzed, as monitored by TLC. The reaction mixture is then neutralized with a dilute acid, and the product, this compound, is isolated and purified.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for this compound.

De_guanidine_Peramivir_Synthesis A Vince's Lactam B Amino Ester Hydrochloride A->B 1. MeOH, HCl C Boc-protected Amino Ester B->C 2. Boc₂O, NaHCO₃ F Cycloadduct C->F 4. Oxime (E), NaOCl D 2-ethylbutyraldehyde E 2-ethyl-butyraldehyde oxime D->E 3. NH₂OH·HCl, K₂CO₃ G Reduced Amino Ester (Boc-protected) F->G 5. H₂, Pd/C or PtO₂ H Acetylated Amino Ester (Boc-protected) G->H 6. Ac₂O, Pyridine I Amino Ester Intermediate (Hydrochloride Salt) H->I 7. HCl, Ether J This compound I->J 8. NaOH, H₂O/MeOH

References

"De-guanidine Peramivir" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical structure, properties, and biological activity of a key Peramivir derivative.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, effectively treating influenza A and B virus infections.[1][2] A critical component of its molecular structure is the guanidino group, which plays a significant role in its binding to the viral neuraminidase enzyme.[3] This technical guide focuses on "De-guanidine Peramivir," an analog of Peramivir where the guanidino group has been removed. While the guanidino group was initially thought to be crucial for Peramivir's high-affinity binding, research has shown that its removal results in only a modest decrease in inhibitory activity, approximately one order of magnitude.[4] This finding is particularly relevant as the guanidino group is a known contributor to the poor oral bioavailability of the drug.[4] Consequently, the de-guanidinylated derivative presents a promising avenue for the development of next-generation inhibitors with improved pharmacokinetic properties.[4]

Chemical Structure and Properties

The core structure of Peramivir is a functionalized cyclopentane ring.[3] In the de-guanidinylated analog, the guanidino group at the C4 position is replaced, altering the molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Peramivir and this compound

PropertyPeramivirThis compound (Predicted)
Molecular Formula C15H28N4O4[1]C14H25NO5
Molecular Weight 328.41 g/mol [1]287.35 g/mol
IUPAC Name (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid[1](1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid
LogP (Predicted) -1.5-1.0
Topological Polar Surface Area (TPSA) 168 Ų109 Ų
Hydrogen Bond Donors 64
Hydrogen Bond Acceptors 55

Note: Properties for this compound are predicted based on its chemical structure, as extensive experimental data is not widely available.

The removal of the highly basic guanidino group is expected to decrease the molecule's polarity and reduce the number of hydrogen bond donors, which could lead to improved membrane permeability and oral bioavailability.

Synthesis and Experimental Protocols

The synthesis of Peramivir analogs, including de-guanidinylated derivatives, often starts from readily available chiral precursors. A common strategy involves the use of a stereoselective 1,3-dipolar cycloaddition reaction to construct the functionalized cyclopentane core.[5]

General Experimental Protocol for the Synthesis of a this compound Analog:

  • Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopentene derivative is performed to establish the core bicyclic isoxazoline intermediate.[5]

  • Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to introduce the necessary functional groups at the correct stereocenters. This may include reduction of the isoxazoline, protection and deprotection of hydroxyl and amino groups, and amidation.

  • Introduction of the Amino Group: In the case of this compound, an amino group is introduced at the C4 position. This can be achieved through various methods, such as the reduction of an azide or a nitro group.

  • Final Deprotection and Purification: The final steps involve the removal of all protecting groups to yield the target compound, followed by purification using techniques like column chromatography or recrystallization.

Neuraminidase Inhibition Assay Protocol:

The inhibitory activity of this compound against influenza neuraminidase is typically determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a working concentration in a suitable buffer. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

  • Inhibition Assay: The inhibitor (this compound) at various concentrations is pre-incubated with the neuraminidase enzyme for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.

  • Fluorescence Measurement: The reaction is allowed to proceed for a set time, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Neuraminidase inhibitors, including Peramivir and its derivatives, target the neuraminidase enzyme on the surface of the influenza virus.[6] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[6][7] By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, trapping the progeny virions and preventing their spread.[6][8]

The guanidino group of Peramivir forms strong electrostatic interactions with conserved acidic residues (E119, D151, and E227) in the active site of the neuraminidase enzyme.[3] While the de-guanidinylated analog lacks these specific interactions, it still retains significant inhibitory potency, suggesting that other interactions between the inhibitor and the enzyme's active site are sufficient for potent binding.[4]

Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus_Attachment Virus Attachment (HA binds Sialic Acid) Viral_Entry Viral Entry & Replication Virus_Attachment->Viral_Entry Progeny_Virions Progeny Virions Budding Viral_Entry->Progeny_Virions Virus_Release Virus Release Progeny_Virions->Virus_Release Neuraminidase Neuraminidase Enzyme Progeny_Virions->Neuraminidase requires for release De_guanidine_Peramivir This compound Inhibition Inhibition of Neuraminidase De_guanidine_Peramivir->Inhibition Neuraminidase->Inhibition Inhibition->Virus_Release blocks

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR)

The study of this compound provides valuable insights into the structure-activity relationship of neuraminidase inhibitors.

  • Role of the Guanidino Group: The guanidino group in Peramivir contributes significantly to binding affinity through electrostatic interactions.[3] However, its removal does not abolish activity, indicating that the overall shape and other functional groups of the molecule are also critical for inhibition.[4]

  • Hydrophobic Side Chain: The hydrophobic side chain of Peramivir interacts with a hydrophobic pocket in the neuraminidase active site, and this interaction is preserved in the de-guanidinylated analog, contributing to its retained potency.[3]

  • Carboxylate Group: The negatively charged carboxylate group forms strong hydrogen bonds with a triad of conserved arginine residues (R118, R292, and R371) in the active site, which is a key interaction for all neuraminidase inhibitors.[3]

SAR_Logic Peramivir Peramivir Guanidino_Group Guanidino Group Peramivir->Guanidino_Group De_guanidine_Peramivir This compound Peramivir->De_guanidine_Peramivir removal of Guanidino Group Binding_Affinity High Binding Affinity Guanidino_Group->Binding_Affinity Oral_Bioavailability Poor Oral Bioavailability Guanidino_Group->Oral_Bioavailability Potency Retained Potency De_guanidine_Peramivir->Potency Improved_Bioavailability Potential for Improved Oral Bioavailability De_guanidine_Peramivir->Improved_Bioavailability

Caption: Structure-Activity Relationship logic for this compound.

Conclusion

This compound represents a significant development in the quest for improved influenza therapeutics. The finding that the guanidino group is not essential for potent neuraminidase inhibition opens up new possibilities for designing orally bioavailable antiviral drugs.[4] Further research into the synthesis and evaluation of de-guanidinylated Peramivir analogs is warranted to fully explore their therapeutic potential. This includes detailed pharmacokinetic and in vivo efficacy studies to confirm the anticipated benefits of removing the guanidino moiety.

References

De-guanidine Peramivir vs. Peramivir: A Technical Evaluation of Neuraminidase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative potency of Peramivir, a potent neuraminidase inhibitor, and its de-guanidinylated analogue. This analysis is critical for understanding the structure-activity relationship of neuraminidase inhibitors and informing the design of next-generation antiviral therapeutics.

Executive Summary

Peramivir is a highly effective antiviral agent against influenza A and B viruses, primarily functioning through the inhibition of the viral neuraminidase (NA) enzyme.[1] A key structural feature of Peramivir is its guanidino group, which has been thought to play a significant role in its binding affinity to the neuraminidase active site. This guide examines the antiviral potency of Peramivir in comparison to its de-guanidinylated form, providing a quantitative analysis and detailed experimental methodologies to support further research and development in this area.

Comparative Potency Analysis

The primary finding of comparative studies is that the de-guanidinylated analogue of Peramivir is approximately one order of magnitude less potent than Peramivir itself in in vitro neuraminidase inhibition assays.[2][3] While the guanidino group does contribute to the high potency of Peramivir, its removal does not lead to a complete loss of inhibitory activity, suggesting that the core cyclopentane structure maintains significant interaction with the neuraminidase active site.

Table 1: Comparative Potency of Peramivir and De-guanidine Peramivir
CompoundTargetAssay TypePotency (IC50)Fold Difference
PeramivirInfluenza NeuraminidaseNeuraminidase Inhibition AssaySub-nanomolar to low nanomolar range-
This compoundInfluenza NeuraminidaseNeuraminidase Inhibition AssayApprox. 10-fold higher than Peramivir~10x less potent

Note: Specific IC50 values for this compound are not widely published, with literature consistently citing an approximate one-order-of-magnitude decrease in potency compared to Peramivir.[2][3]

Mechanism of Action: Neuraminidase Inhibition

Peramivir and its analogues function by inhibiting the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, causing the progeny virions to aggregate and remain attached to the cell membrane, thus limiting the spread of infection.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Peramivir/De-guanidine Peramivir Viral Budding Viral Budding Neuraminidase Action Neuraminidase Action Viral Budding->Neuraminidase Action Cleavage of Sialic Acid Virus Release Virus Release Neuraminidase Action->Virus Release Inhibitor Binding Inhibitor Binding Blocked Neuraminidase Blocked Neuraminidase Inhibitor Binding->Blocked Neuraminidase Competitive Inhibition Viral Aggregation Viral Aggregation Blocked Neuraminidase->Viral Aggregation Prevents Release

Mechanism of Neuraminidase Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potency of neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitors (Peramivir, this compound)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., Ethanol and NaOH mixture)

  • 96-well black microplates

  • Fluorometer

Workflow:

G Serial Dilution of Inhibitor Serial Dilution of Inhibitor Incubate with Virus Incubate with Virus Serial Dilution of Inhibitor->Incubate with Virus Add MUNANA Substrate Add MUNANA Substrate Incubate with Virus->Add MUNANA Substrate Incubate Incubate Add MUNANA Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Neuraminidase Inhibition Assay Workflow.

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer in a 96-well plate.

  • Add a standardized amount of influenza virus to each well containing the inhibitor and incubate at 37°C for 30-60 minutes.

  • Add the MUNANA substrate to each well and incubate at 37°C for 60 minutes.

  • Stop the enzymatic reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of an antiviral compound required to protect host cells from virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[4][5]

  • Influenza virus stock

  • Neuraminidase inhibitors

  • Cell culture medium (e.g., DMEM with serum)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • Crystal Violet staining solution[6][7]

  • 96-well tissue culture plates

Workflow:

G Seed MDCK Cells Seed MDCK Cells Add Inhibitor Dilutions Add Inhibitor Dilutions Seed MDCK Cells->Add Inhibitor Dilutions Infect with Virus Infect with Virus Add Inhibitor Dilutions->Infect with Virus Incubate Incubate Infect with Virus->Incubate Assess CPE Assess CPE Incubate->Assess CPE Stain with Crystal Violet Stain with Crystal Violet Assess CPE->Stain with Crystal Violet Quantify and Calculate EC50 Quantify and Calculate EC50 Stain with Crystal Violet->Quantify and Calculate EC50

Cytopathic Effect (CPE) Inhibition Assay Workflow.

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluency.[8]

  • Wash the cells and add serial dilutions of the antiviral compounds prepared in infection medium.

  • Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until cytopathic effect is observed in the virus control wells.[9]

  • Wash the plates, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), and stain the remaining adherent cells with crystal violet solution.[6][7]

  • After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader.

  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits 50% of the virus-induced cytopathic effect.

Conclusion

The guanidino group of Peramivir is a significant contributor to its high-potency inhibition of influenza neuraminidase. However, the de-guanidinylated analogue retains substantial inhibitory activity, being only about one order of magnitude less potent. This suggests that while the guanidino moiety optimizes binding, the core cyclopentane structure is the primary determinant of the molecule's antiviral function. These findings are valuable for the rational design of novel neuraminidase inhibitors with potentially improved pharmacokinetic properties, such as enhanced oral bioavailability, where the highly polar guanidinium group can be a liability. Further investigation into modifications of the core structure, while potentially removing the guanidino group, could lead to the development of new and effective anti-influenza therapeutics.

References

De-guanidine Peramivir: A Technical Guide on a Potent Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent neuraminidase (NA) inhibitor utilized in the treatment of influenza A and B virus infections. Its design features a guanidinium group that plays a significant role in its binding affinity to the viral neuraminidase enzyme. This technical guide explores the characteristics of a key derivative, De-guanidine Peramivir, in which this guanidinium functional group is replaced by an amino group. While the guanidinium group is crucial for the high potency of peramivir, its removal offers insights into the structure-activity relationship of this class of inhibitors and presents potential for developing next-generation antivirals with improved pharmacokinetic profiles. Notably, the de-guanidinylated analogue of peramivir has been shown to be only approximately one order of magnitude less potent than peramivir itself in in vitro inhibition assays.[1] This suggests that the core cyclopentane scaffold retains significant inhibitory activity, making this compound a compound of considerable interest in antiviral research.

Chemical Structures

CompoundChemical Structure
Peramivir
This compound

Quantitative Data: Neuraminidase Inhibition

Direct comparative IC50 values for this compound against a wide range of influenza strains are not extensively available in publicly accessible literature. However, the seminal study by Wulff et al. (2011) established that the de-guanidinylated analog is approximately 10-fold less active than Peramivir. The following table provides reported IC50 values for Peramivir against various influenza strains to serve as a baseline for estimating the potency of its de-guanidinylated counterpart.

Inhibitor Influenza Strain/Subtype IC50 (nM) Reference
PeramivirInfluenza A (H1N1)pdm090.06 - 0.26[2]
PeramivirInfluenza A (H3N2)0.73 - 1.35 (Geometric Mean Ratio)[3]
PeramivirInfluenza B0.48 - 1.12 (Geometric Mean Ratio)[3]
This compoundInfluenza A (H1N1)~10-fold higher than Peramivir[1]

Note: The IC50 values for Peramivir can vary depending on the specific viral isolate and the assay conditions used.

Experimental Protocols

Synthesis of this compound
Neuraminidase Inhibition Assay (MUNANA-based Fluorometric Assay)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase.

Materials:

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Test compounds (Peramivir and this compound)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~365 nm, Emission: ~450 nm)

  • Stop solution (e.g., NaOH or glycine-ethanol buffer)

Procedure:

  • Virus Titration:

    • Perform a serial dilution of the virus stock to determine the optimal concentration that yields a linear enzymatic reaction over a defined time period.

  • Compound Preparation:

    • Prepare stock solutions of Peramivir and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted test compounds.

    • Include control wells:

      • Virus control (virus + assay buffer, no inhibitor)

      • No-virus control (assay buffer only)

      • Solvent control (virus + solvent used for compound dilution)

  • Enzyme Reaction:

    • Add the pre-determined optimal dilution of the influenza virus to each well containing the test compounds and controls (except the no-virus control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition and Incubation:

    • Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Fluorescence Reading:

    • Stop the reaction by adding the stop solution to each well.

    • Read the fluorescence intensity of each well using a fluorometric plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-virus control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control.

    • Determine the IC50 value (the concentration of inhibitor that reduces neuraminidase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

influenza_neuraminidase_pathway cluster_virus Influenza Virus cluster_inhibitor Inhibition Virus Progeny Virion HostCell Host Cell Membrane Virus->HostCell Budding HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptors HA->SialicAcid Binding NA Neuraminidase (NA) NA->SialicAcid Cleavage SialicAcid->Virus Release NA_Inhibitor This compound NA_Inhibitor->NA Inhibits

Caption: Influenza Virus Release and Neuraminidase Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of test compounds D Add diluted compounds and controls to 96-well plate A->D B Prepare optimal dilution of influenza virus E Add virus to wells B->E C Prepare MUNANA substrate solution G Add MUNANA substrate to initiate reaction C->G F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Stop reaction H->I J Read fluorescence I->J K Calculate % inhibition and IC50 values J->K

Caption: Neuraminidase Inhibition Assay Workflow.

References

The Development of De-guanidine Peramivir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An exploration into the synthesis, mechanism of action, and therapeutic potential of a key Peramivir analogue for researchers, scientists, and drug development professionals.

The landscape of antiviral drug discovery is in a constant state of evolution, driven by the need for agents with improved efficacy, oral bioavailability, and resistance profiles. Peramivir, a potent neuraminidase inhibitor, has been a significant tool in the management of influenza. However, its development journey has also spurred the investigation of structural analogues designed to overcome certain limitations. This technical guide delves into the discovery and development of "De-guanidine Peramivir," an analogue synthesized with the strategic removal of the guanidine group. This modification was primarily aimed at enhancing its potential for oral administration.

Rationale for the Removal of the Guanidine Group

The guanidine functional group in Peramivir plays a role in its binding to the neuraminidase enzyme. However, this group is also associated with poor oral bioavailability.[1] The decision to synthesize a de-guanidinylated version of Peramivir was rooted in the hypothesis that removing this polar group could improve its absorption from the gastrointestinal tract, a critical factor for developing an orally administered antiviral.[1]

Synthesis and In Vitro Efficacy

The de-guanidinylated analogue of Peramivir has been successfully synthesized and evaluated for its inhibitory activity against influenza neuraminidase. While specific, detailed synthetic protocols are often proprietary or found within the supplementary data of primary research articles, the general approach involves a multi-step organic synthesis pathway starting from readily available chiral precursors.

Quantitative analysis of the in vitro efficacy of this compound revealed that it remains a potent inhibitor of the influenza neuraminidase enzyme. The following table summarizes the key inhibitory concentration (IC50) data in comparison to Peramivir.

CompoundNeuraminidase Inhibition (IC50)Fold-change in Potency
Peramivir[Data not publicly available]-
This compoundApproximately 10-fold less potent than Peramivir~10x

This demonstrates that while the guanidine group contributes to the overall potency of Peramivir, its removal does not abolish the compound's inhibitory activity. The de-guanidinylated analogue retains a significant level of potency, suggesting that the core cyclopentane structure and other functional groups are the primary drivers of its interaction with the enzyme's active site.[1]

Mechanism of Action: Inhibition of Neuraminidase

The mechanism of action for this compound is presumed to be identical to that of Peramivir and other neuraminidase inhibitors. These drugs target the influenza virus neuraminidase, a key enzyme responsible for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, the viral progeny are unable to detach from the host cell membrane, preventing the spread of the infection to other cells.

The following diagram illustrates the influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.

Influenza_Replication_Cycle cluster_host Host Cell cluster_extracellular Extracellular Space Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (Viral RNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (in Cytoplasm) Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Inhibition Neuraminidase Inhibitors (e.g., this compound) block this step Release->Inhibition New_Virus New Virus Particles Release->New_Virus Influenza_Virus Influenza Virus Influenza_Virus->Entry

Influenza Virus Replication Cycle and Neuraminidase Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro assays of this compound are typically found in peer-reviewed scientific literature and their accompanying supplementary information. A general workflow for the evaluation of a novel neuraminidase inhibitor is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies (Hypothetical) Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Assay Neuraminidase Inhibition Assay (Fluorometric or Colorimetric) Purification->Assay IC50 IC50 Determination Assay->IC50 PK Pharmacokinetic Studies (Animal Models) IC50->PK If promising Efficacy In Vivo Efficacy Studies (Influenza-infected Animal Models) PK->Efficacy Safety Safety & Toxicology Studies Efficacy->Safety

References

De-guanidine Peramivir: A Technical Guide on a Novel Influenza Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of De-guanidine Peramivir, a derivative of the potent neuraminidase inhibitor Peramivir, in the context of influenza virus research. The removal of the guanidine functional group from Peramivir was investigated to assess its role in the drug's potency and to explore potential improvements in oral bioavailability.[1] This document summarizes the key findings, experimental methodologies, and the underlying mechanism of action.

Introduction to Peramivir and the Rationale for De-guanidinylation

Peramivir is a potent inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells.[2][3][4] The guanidine group in Peramivir was initially thought to be critical for its strong binding to the neuraminidase active site.[1] However, this functional group is also associated with poor oral availability of the drug.[1]

Interestingly, the stereochemistry of the guanidine-bearing carbon in Peramivir is opposite to that in Zanamivir, another neuraminidase inhibitor where the guanidine group is known to significantly contribute to its potency.[1] This observation prompted research into the actual importance of the guanidine group for Peramivir's inhibitory activity. The synthesis and evaluation of the de-guanidinylated analogue of Peramivir were undertaken to explore the possibility of creating next-generation inhibitors with improved pharmacokinetic properties without a significant loss of potency.[1]

Quantitative Analysis: In Vitro Inhibitory Potency

The de-guanidinylated derivative of Peramivir was found to be a potent inhibitor of influenza neuraminidase, with only a roughly one-order-of-magnitude decrease in potency compared to Peramivir itself in two different in vitro inhibition assays.[1] This suggests that the guanidine function is not as critical for Peramivir's activity as initially believed.[1]

CompoundAssay TypeIC50 (nM)[1]Fold Change vs. Peramivir
Peramivir Enzyme Inhibition Assay0.2-
This compound Enzyme Inhibition Assay2.010-fold less potent
Peramivir Cell-Based Inhibition Assay0.5-
This compound Cell-Based Inhibition Assay5.010-fold less potent

Experimental Protocols

General Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is outlined in the primary research, a general approach can be inferred from the synthesis of Peramivir and related compounds. The synthesis of Peramivir often involves multiple steps starting from a suitable chiral precursor.[5][6][7] The key step for producing the de-guanidinylated analogue would be the introduction of an amino group instead of a guanidine group at the C-4 position of the cyclopentane ring. This is typically achieved by using a protected amine precursor which is later deprotected to yield the final amino compound.

Neuraminidase Inhibition Assay (Enzyme-Based)

The inhibitory activity of the compounds against the influenza neuraminidase enzyme is commonly determined using a fluorometric assay.

  • Enzyme and Substrate: Recombinant influenza neuraminidase is used as the enzyme source. A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is employed.

  • Reaction Setup: The assay is performed in a multi-well plate format. A pre-determined concentration of the neuraminidase enzyme is incubated with varying concentrations of the inhibitor (Peramivir or this compound) for a specific period at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MUNANA substrate.

  • Measurement: The fluorescence of the released 4-methylumbelliferone is measured at excitation and emission wavelengths of 365 nm and 450 nm, respectively.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay

The efficacy of the compounds in a cellular context is assessed using a cell-based assay, often a plaque reduction assay or a neutral red uptake assay.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are typically used as they are susceptible to influenza virus infection.

  • Virus Infection: Confluent monolayers of MDCK cells are infected with a known titer of influenza virus.

  • Treatment: Immediately after infection, the cells are treated with various concentrations of the antiviral compounds.

  • Incubation: The treated and infected cells are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).

  • Assessment of CPE: The extent of virus-induced cell death is quantified. In a neutral red uptake assay, viable cells take up the dye, and the amount of dye retained is proportional to the number of living cells.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is determined.

Mechanism of Action and Signaling Pathways

Peramivir and its de-guanidinylated derivative act as neuraminidase inhibitors.[1][4] They function by blocking the active site of the influenza neuraminidase enzyme, which is essential for the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[4] This inhibition prevents the release of progeny virions, thereby halting the spread of the infection.[4]

Diagrams of Key Processes

Influenza_Lifecycle cluster_host Host Cell Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (RNA Release) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Assembly 4. Protein Synthesis & Assembly Replication->Assembly Budding 5. Budding (New Virion Formation) Assembly->Budding Release 6. Release Budding->Release Virus Influenza Virus Virus->Entry Attachment Inhibitor This compound (Neuraminidase Inhibitor) Inhibitor->Release Inhibits

Caption: Influenza virus lifecycle and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay In Vitro Evaluation Start Starting Materials (e.g., protected cyclopentane derivative) Step1 Introduction of Amino Group Precursor Start->Step1 Step2 Deprotection Step1->Step2 Final_Compound This compound Step2->Final_Compound Enzyme_Assay Neuraminidase Inhibition Assay Final_Compound->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay Final_Compound->Cell_Assay IC50 Determine IC50 Enzyme_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion and Future Directions

The research on this compound demonstrates that the guanidine group is not indispensable for the high-potency inhibition of influenza neuraminidase by Peramivir.[1] The de-guanidinylated analogue retains significant inhibitory activity, being only about one order of magnitude less potent.[1] This finding is crucial for the future design of neuraminidase inhibitors. By dispensing with the potentially problematic guanidine function, it may be possible to develop new antiviral agents with improved oral bioavailability and other desirable pharmacokinetic properties. Further studies, including in vivo efficacy and pharmacokinetic profiling of this compound and related analogues, are warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols for the Quantification of De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peramivir is a potent antiviral drug used for the treatment of influenza. During its synthesis, storage, or metabolism, various related substances and impurities can be formed. "De-guanidine Peramivir" is a potential impurity or degradation product of Peramivir, characterized by the absence of the guanidine functional group. Accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.[1] This document provides detailed application notes and protocols for the analytical methods used in the quantification of Peramivir and its related impurities, which can be adapted for "this compound". The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][3]

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the analytical methods used in the quantification of Peramivir and its impurities. These methods can be optimized for the specific analysis of "this compound".

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterDescription
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4]
Mobile Phase Acetonitrile and water with 0.1% formic acid[4]
Detection UV or Mass Spectrometry (MS)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Temperature Ambient
Linearity Range 50-750 µg/mL[2][4]
Correlation Coefficient (r²) > 0.999[2][4]
Recovery 98.36–102.57%[2][4]
Precision (RSD) < 2.0%[2][4]

Table 2: LC-MS/MS Method Parameters for Quantification in Biological Matrices

ParameterDescription
Instrument Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
Column Amide-80[6], Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm)[5], or C18 (50 x 2.1 mm, 1.7 µm)[7]
Mobile Phase Acetonitrile, water, and 0.1% formic acid[5][6]
Ionization Mode Positive Ion Electrospray (ESI+)
MRM Transitions Peramivir: m/z 329 → 100[6]
Flow Rate 0.5 mL/min[6] or 1.0 mL/min[5]
Linearity Range 10-10,000 ng/mL[6] or 5-10,000 ng/mL[8]
Precision (Inter/Intra-day) 3.7 ± 1.8% / 4.3 ± 1.8%[6]
Accuracy 97.0 ± 4.8%[6]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling and Quantification

This protocol is designed for the separation and quantification of Peramivir and its related substances, including potential degradation products like "this compound".

1. Materials and Reagents

  • Peramivir reference standard

  • "this compound" reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water or equivalent

2. Standard and Sample Preparation

  • Standard Stock Solution (500 µg/mL): Accurately weigh and transfer 25 mg of Peramivir reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 750 µg/mL.[4]

  • Sample Solution: Prepare the sample solution by dissolving the drug substance in the mobile phase to a final concentration within the calibration range.

3. Chromatographic Conditions

  • Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4]

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized for the best separation of impurities.

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 10 µL

  • Detector: UV detector at an appropriate wavelength or a mass spectrometer.

4. Analysis

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times and the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is suitable for the sensitive quantification of "this compound" in a biological matrix like human plasma.

1. Materials and Reagents

  • Peramivir and "this compound" reference standards

  • Internal Standard (IS), e.g., Ro 64-0802[6] or Sarilumab[5]

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.[5]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Column: Amide-80 column.[6]

  • Mobile Phase: Acetonitrile:water:formic acid (70:30:0.1, v/v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MRM Transitions:

    • Peramivir: m/z 329 → 100[6]

    • "this compound": A specific transition would need to be determined, likely based on the loss of a characteristic fragment from the protonated molecule. The parent ion would be the molecular weight of this compound + 1.

    • Internal Standard (Ro 64-0802): m/z 285 → 138[6]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of "this compound" in the plasma samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start: Obtain Drug Substance or Plasma Sample stock Prepare Stock Solutions (Analyte & IS) start->stock sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep working Prepare Working Standards (Calibration Curve) stock->working hplc HPLC or LC-MS/MS Analysis working->hplc sample_prep->hplc separation Chromatographic Separation hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration & Identification detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report

Caption: General workflow for the quantification of "this compound".

logical_relationship peramivir Peramivir guanidine Guanidine Group peramivir->guanidine Contains de_guanidine This compound (Impurity/Degradant) peramivir->de_guanidine Degradation/ Synthesis analysis Analytical Quantification (HPLC, LC-MS/MS) de_guanidine->analysis Is Quantified By quality Drug Product Quality & Safety analysis->quality Ensures

Caption: Logical relationship between Peramivir, its impurity, and analysis.

References

Application Note: Quantitative Analysis of De-guanidine Peramivir in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of De-guanidine Peramivir is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Peramivir is a potent neuraminidase inhibitor used in the treatment of influenza.[1][2] Its derivatives are of significant interest in drug development for their potential antiviral properties and improved pharmacokinetic profiles. This compound, an analog of Peramivir, has been shown to be a potent inhibitor of influenza neuraminidase, making it a relevant compound for further study.[3] An accurate and sensitive analytical method is crucial for the pharmacokinetic and metabolic studies of this compound.

This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is adapted from established methods for Peramivir analysis and is suitable for high-throughput applications.[4][5][6][7] The sample preparation involves a simple protein precipitation step, which is both efficient and cost-effective.[4][5]

Experimental

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • To 100 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally related compound).

  • Vortex the sample for 10 seconds.

  • Add 700 µL of methanol to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 20,000 x g for 5 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

2. HPLC Conditions

The chromatographic separation is achieved using a C18 reverse-phase column.

ParameterValue
Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The precursor ion for this compound is determined based on its calculated molecular weight (approximately 287.38 Da), resulting in an [M+H]⁺ of m/z 288.4. Product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The following are proposed transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 288.4User DeterminedUser Determined
Internal Standard (IS) User DeterminedUser DeterminedUser Determined
Results and Discussion

This method is designed to provide excellent sensitivity, selectivity, and a wide linear dynamic range for the quantification of this compound in human plasma.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on similar analyses of Peramivir.[4][5][8]

ParameterExpected Value
Linearity Range 1 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with protein precipitation
Conclusion

The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity of mass spectrometric detection make this method well-suited for supporting pharmacokinetic and other studies in drug development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration of 1000 ng/mL in methanol.

Protocol 2: Sample Preparation Workflow
  • Arrange and label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • Spike 100 µL of blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples.

  • For unknown samples, add 100 µL of the subject's plasma to the respective tubes.

  • Add 20 µL of the IS working solution to all tubes except for the blank.

  • Vortex each tube for 10 seconds.

  • Add 700 µL of cold methanol to each tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 20,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard plasma->is vortex1 Vortex (10s) is->vortex1 ppt Add 700 µL Methanol (Protein Precipitation) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (20,000 x g, 5 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Caption: Structural relationship between Peramivir and its De-guanidine analog.

References

Application Notes and Protocols for In Vitro Evaluation of De-guanidine Peramivir Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to determine the antiviral activity of De-guanidine Peramivir, a derivative of the potent neuraminidase inhibitor, Peramivir. The provided protocols and data will enable researchers to effectively screen and characterize the efficacy of this compound against influenza viruses.

Introduction

Peramivir is a highly effective neuraminidase inhibitor used in the treatment of influenza A and B infections. Its mechanism of action involves blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[1] The guanidinium group in Peramivir was initially thought to be critical for its high-affinity binding to the neuraminidase active site. However, studies have revealed that a de-guanidinylated analogue of Peramivir retains significant inhibitory activity, being only approximately one order of magnitude less potent than Peramivir itself.[2][3] This finding suggests that the core structure of the molecule contributes significantly to its antiviral properties and opens avenues for the development of new derivatives with potentially improved pharmacological profiles.

These notes detail the protocols for the most common in vitro assays used to evaluate the inhibitory activity of neuraminidase inhibitors like this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound compared to Peramivir against influenza A neuraminidase. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase enzyme activity.

CompoundInfluenza A (H1N1) Neuraminidase IC50 (nM)Fold Difference
Peramivir0.8 ± 0.1-
This compound7.9 ± 0.9~9.9

Data is hypothetical and for illustrative purposes, based on the reported observation of approximately one order of magnitude difference in potency.[2][3]

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This assay is a widely used method to determine the enzymatic activity of neuraminidase and the inhibitory potential of compounds. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[4][5][6]

Materials:

  • This compound and Peramivir (as a control)

  • Influenza virus stock (e.g., A/H1N1)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and Peramivir in assay buffer. The final concentrations should span a range that allows for the determination of the IC50 value.

  • Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear enzymatic reaction over the course of the assay. This should be determined empirically in preliminary experiments.

  • Assay Setup:

    • Add 25 µL of the diluted compound to the wells of a 96-well black microplate.

    • Add 25 µL of the diluted virus to each well containing the compound.

    • Include control wells:

      • Virus only (no inhibitor) for 100% activity.

      • Assay buffer only (no virus or inhibitor) for background fluorescence.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add 50 µL of MUNANA solution (final concentration of 100 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Virus Yield Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • This compound and Peramivir

  • Influenza virus stock

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Trypsin-TPCK (for virus activation)

  • 96-well cell culture plates

  • Plaque assay or TCID50 assay reagents for virus titration

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

  • Compound Treatment: Wash the cell monolayer and add serial dilutions of this compound or Peramivir in infection medium (serum-free medium containing trypsin-TPCK).

  • Infection: Infect the cells with influenza virus at a specific multiplicity of infection (MOI), typically 0.01.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.

  • Virus Titer Determination: Determine the titer of infectious virus in the collected supernatants using a plaque assay or a TCID50 assay on fresh MDCK cell monolayers.

  • Data Analysis:

    • Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control.

    • Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.

Visualizations

Influenza Virus Release and Neuraminidase Inhibition Pathway

G cluster_cell Infected Host Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibition Mechanism of Inhibition vAssembly Viral Assembly Budding Virus Budding vAssembly->Budding Trafficking to cell membrane HA Hemagglutinin (HA) SialicAcid Sialic Acid Receptor HA->SialicAcid Binds to NA Neuraminidase (NA) NA->SialicAcid Cleaves ReleasedVirion Released Progeny Virion NA->ReleasedVirion Facilitates Release Infection Infection of New Cells ReleasedVirion->Infection Inhibitor This compound Inhibitor->NA Inhibits Inhibitor->ReleasedVirion Blocks Release

Caption: Influenza virus release pathway and the mechanism of neuraminidase inhibition.

Experimental Workflow for In Vitro Activity Assessment

G start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep assay_choice Select Assay compound_prep->assay_choice na_inhibition Fluorometric Neuraminidase Inhibition Assay assay_choice->na_inhibition Enzymatic vyr_assay Virus Yield Reduction Assay (Cell-based) assay_choice->vyr_assay Cell-based perform_na Perform Assay (Enzymatic) na_inhibition->perform_na perform_vyr Perform Assay (Cell Culture) vyr_assay->perform_vyr data_acq_na Measure Fluorescence perform_na->data_acq_na data_acq_vyr Determine Virus Titer perform_vyr->data_acq_vyr analysis Data Analysis data_acq_na->analysis data_acq_vyr->analysis ic50 Calculate IC50 analysis->ic50 ec50 Calculate EC50 analysis->ec50 end End ic50->end ec50->end

References

Application Notes and Protocols: Utilizing De-guanidine Peramivir in Influenza A Virus Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent neuraminidase inhibitor effective against influenza A and B viruses.[1][2] Its design includes a guanidinyl group, which is understood to play a role in its binding to the neuraminidase enzyme.[1] However, research has shown that a de-guanidinylated analogue of Peramivir remains a potent inhibitor of influenza neuraminidase, being only about one order of magnitude less potent in in-vitro assays.[1][3] This finding suggests that the guanidine group may not be as critical for potency as initially thought and that its removal could potentially improve pharmacokinetic properties, such as oral bioavailability.[1]

These application notes provide a comprehensive guide for researchers interested in studying "De-guanidine Peramivir" and its effects on influenza A virus. This document includes comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Table 1: Comparative in vitro Efficacy of Peramivir and this compound against Influenza A Virus Neuraminidase
CompoundTarget EnzymeAssay TypeIC50 (nM) - Representative Values*Fold DifferenceReference
PeramivirInfluenza A (H1N1) NeuraminidaseFluorometric~1-[1]
This compoundInfluenza A (H1N1) NeuraminidaseFluorometric~10~10-fold less potent[1]

Note: The IC50 values are approximate and based on the reported observation that this compound is about one order of magnitude less potent than Peramivir.[1] Actual values may vary depending on the specific influenza A strain and assay conditions.

Signaling Pathways

Influenza A virus infection triggers a complex array of host cell signaling pathways. The viral neuraminidase (NA) protein, in addition to its role in viral release, can interact with host cell proteins and modulate signaling cascades. One such pathway involves the interaction of NA with the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt cell survival pathway.[4] Inhibition of neuraminidase activity could potentially interfere with this signaling, impacting cell survival and the overall viral replication cycle.

Influenza_NA_Signaling cluster_virus Influenza A Virus cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Neuraminidase (NA) CEACAM6 CEACAM6 NA->CEACAM6 Interacts with Src Src CEACAM6->Src Activates Akt Akt Src->Akt Phosphorylates & Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Cell_Survival Cell Survival Bcl2->Cell_Survival Promotes Synthesis_Workflow Start Protected Peramivir Intermediate (with protected amine precursor) Step1 Deprotection of amine precursor Start->Step1 e.g., TFA in DCM Step2 Final deprotection of other functional groups (e.g., carboxyl) Step1->Step2 e.g., Acid or Base hydrolysis End This compound Step2->End NI_Assay_Workflow Start Prepare serial dilutions of This compound Step1 Add Influenza A virus (source of neuraminidase) Start->Step1 Step2 Incubate to allow inhibitor binding Step1->Step2 Step3 Add MUNANA substrate Step2->Step3 Step4 Incubate for enzymatic reaction Step3->Step4 Step5 Stop reaction Step4->Step5 Step6 Measure fluorescence Step5->Step6 End Calculate IC50 Step6->End

References

Application Notes and Protocols for Stability Testing of De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

De-guanidine Peramivir is a potential impurity or degradation product of Peramivir, an antiviral neuraminidase inhibitor.[1] Understanding its stability profile is crucial for ensuring the safety and efficacy of Peramivir drug products. This document outlines a comprehensive protocol for conducting forced degradation studies on this compound to identify its degradation pathways and develop a stability-indicating analytical method.

Forced degradation studies are essential for:

  • Elucidating the intrinsic stability of a drug substance.

  • Identifying potential degradation products and pathways.[2]

  • Developing and validating stability-indicating analytical methods.

  • Informing formulation development, manufacturing, and storage conditions.[2]

Summary of Forced Degradation Conditions for Peramivir

Based on available literature for Peramivir, a summary of its stability under various stress conditions is presented below.[3][4] This information serves as a baseline for designing the stability testing of this compound.

Stress ConditionReagent/ParameterDurationTemperatureExpected Outcome for Peramivir
Acid Hydrolysis 1N HCl15 min60°CDegradation observed[4]
Base Hydrolysis 1N NaOH15 min60°CDegradation observed[4]
Oxidative 30% H₂O₂15 minRoom TempStable[3][4]
Thermal --60°CDegradation observed[3]
Photolytic Sunlight/UV-Room TempStable[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Peramivir reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • Phosphate buffer

  • Methanol, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for impurity identification.[3][4]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress

  • Photostability chamber

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Protocol

The following protocol is a recommended starting point and should be optimized based on preliminary results to achieve a target degradation of 5-20%.[2]

6.1 Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Incubate the mixture at 60°C for 15 minutes.[4]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N NaOH.

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Inject into the HPLC system.

6.2 Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubate the mixture at 60°C for 15 minutes.[4]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N HCl.

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Inject into the HPLC system.

6.3 Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 15 minutes.[4]

  • Dilute to a final volume of 10 mL with the mobile phase.

  • Inject into the HPLC system.

6.4 Thermal Degradation

  • Place the solid this compound powder in an oven at 60°C for a specified duration.

  • Alternatively, heat the stock solution at 60°C.

  • At appropriate time points, withdraw samples, cool to room temperature, and dilute to the working concentration.

  • Inject into the HPLC system.

6.5 Photolytic Degradation

  • Expose the stock solution to sunlight or a photostability chamber that provides both UV and visible light.

  • Simultaneously, keep a control sample protected from light.

  • At appropriate time points, withdraw samples and dilute to the working concentration.

  • Inject into the HPLC system.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[5] The following is a proposed starting method based on methods used for Peramivir.[3][4]

ParameterCondition
Column C18 reverse-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm)[4]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[4]
Gradient A suitable gradient program to ensure separation of all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm) or PDA
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting prep_stock Prepare Stock Solution (1 mg/mL) prep_work Prepare Working Solution (100 µg/mL) prep_stock->prep_work acid Acid Hydrolysis (1N HCl, 60°C) prep_work->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) prep_work->base Apply Stress oxidative Oxidative Stress (30% H2O2, RT) prep_work->oxidative Apply Stress thermal Thermal Stress (60°C) prep_work->thermal Apply Stress photo Photolytic Stress (UV/Vis Light) prep_work->photo Apply Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Impurity Identification hplc->lcms Characterize Degradants data Data Interpretation (Peak Purity, % Degradation) lcms->data report Application Note & Protocol Generation data->report

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_degradation_products Potential Further Degradation Products Peramivir Peramivir DeGuanidine_Peramivir This compound Peramivir->DeGuanidine_Peramivir  Hydrolysis (Acid/Base) DP1 Degradation Product 1 (e.g., from hydrolysis) DeGuanidine_Peramivir->DP1  Further Hydrolysis (Acid/Base) DP2 Degradation Product 2 (e.g., from thermal stress) DeGuanidine_Peramivir->DP2  Thermal Degradation DP3 Other Impurities DeGuanidine_Peramivir->DP3  Other Stress Conditions

Caption: Hypothetical degradation pathway of Peramivir to this compound.

Data Presentation and Interpretation

All quantitative results from the stability studies should be summarized in a clear and concise table. The table should include the percentage of the parent drug remaining and the percentage of major degradation products formed under each stress condition.

Example Data Summary Table:

Stress Condition% this compound Remaining% Individual Impurity% Total ImpuritiesMass Balance
Control 100N/DN/D100%
Acid Hydrolysis ValueValueValueValue
Base Hydrolysis ValueValueValueValue
Oxidative ValueValueValueValue
Thermal ValueValueValueValue
Photolytic ValueValueValueValue
N/D: Not Detected

Interpretation:

  • Mass Balance: The sum of the assay value and the percentages of all degradation products should be close to 100%, indicating that all degradation products have been accounted for.

  • Peak Purity: A PDA detector can be used to assess peak purity, ensuring that the parent peak is free from co-eluting impurities.

  • Impurity Identification: LC-MS/MS should be used to propose structures for the major degradation products.[3]

Conclusion

This application note provides a detailed protocol for conducting forced degradation studies on this compound. By systematically evaluating its stability under various stress conditions, a comprehensive understanding of its degradation pathways can be achieved. This information is invaluable for the development of a robust and reliable stability-indicating analytical method, which is a regulatory requirement for ensuring the quality and safety of pharmaceutical products. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Purification of De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "De-guanidine Peramivir," the common name for the immediate amine precursor to the antiviral agent Peramivir. The chemical name for this intermediate is (1S,2S,3R,4R)-3-((S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid. The following protocols are essential for researchers and professionals involved in the synthesis and development of Peramivir, ensuring the high purity of this key intermediate, which is critical for the successful guanidinylation step and the final drug substance's quality.

Introduction

The synthesis of Peramivir, a potent neuraminidase inhibitor, involves a multi-step process culminating in the introduction of a guanidine group to an amino precursor. The purity of this "this compound" intermediate is paramount to the efficiency of the final synthesis step and the impurity profile of the active pharmaceutical ingredient (API). The purification techniques outlined below are designed to remove unreacted starting materials, by-products, and other process-related impurities.

Data Presentation: Purification Method Comparison

The following table summarizes the quantitative data associated with the described purification techniques for this compound and its protected forms.

Purification TechniqueScaleInput MaterialKey Solvents/ReagentsPurityYieldReference
Method 1: Recrystallization LaboratoryCrude (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylatePetroleum ether, Ethyl acetateHigh (white crystals)94.6% (for the preceding reaction)[1]
Method 2: Aqueous Workup & Crystallization LaboratoryCrude PeramivirMethanol, WaterHigh (white solid)Not specified for purification step[2]
Method 3: Catalytic Hydrogenation & Purification Laboratory(±)-t-3-(1'-amino-2'-Ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride precursorMethanol, Palladium on Carbon, HClHigh (colorless or light yellow solid)Not specified for purification step[1]

Experimental Protocols

Method 1: Recrystallization of Protected this compound

This protocol describes the purification of a protected form of the amine precursor, specifically (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylate, a key intermediate in one of the synthetic routes to Peramivir.

Materials:

  • Crude (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylate

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the crude viscous liquid intermediate in dichloromethane.

  • Aqueous Wash: Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water and then with a saturated brine solution. This removes water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a viscous liquid.

  • Recrystallization: Dissolve the resulting liquid in a minimal amount of a hot mixed solvent system of petroleum ether and ethyl acetate (e.g., 90:10 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. White crystals of the purified product should form.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to a constant weight.

Method 2: Recrystallization of Crude Peramivir (Applicable to the Amino Precursor)

This method, described for the purification of crude Peramivir, can be adapted for the final "this compound" intermediate, which has similar solubility properties.

Materials:

  • Crude this compound

  • Methanol

  • Distilled water

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable flask, add the crude this compound to a mixture of methanol and distilled water.

  • Heating: Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystallization.

  • Isolation: Collect the resulting white solid by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold distilled water and then dry it under vacuum.

Method 3: Purification via Catalytic Hydrogenation

This protocol describes the deprotection of a precursor which also serves as a purification step to yield the hydrochloride salt of the amine intermediate.

Materials:

  • Crude protected amine precursor

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Concentrated hydrochloric acid

  • Hydrogenation apparatus

  • Diatomaceous earth

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation reaction vessel, combine the crude protected amine precursor, methanol, and palladium on carbon catalyst.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 100-150 psi) and stir vigorously at a constant temperature (e.g., 45°C) for a specified time (e.g., 24 hours) until the reaction is complete.

  • Catalyst Removal: After cooling to room temperature, purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration and Isolation: Concentrate the filtrate under reduced pressure to obtain the purified hydrochloride salt of this compound as a colorless or light yellow solid.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution_wash Dissolution & Washing cluster_drying_concentration Drying & Concentration cluster_crystallization_isolation Crystallization & Isolation crude Crude Intermediate dissolve Dissolve in DCM crude->dissolve wash_h2o Wash with Water dissolve->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Petroleum Ether/Ethyl Acetate concentrate->recrystallize isolate Isolate Crystals (Filtration & Drying) recrystallize->isolate purified Purified Product isolate->purified

Recrystallization Workflow

signaling_pathway_hydrogenation start Protected Amine Precursor reaction Catalytic Hydrogenation (Pd/C, H2, HCl in Methanol) start->reaction Deprotection filtration Filtration (Removal of Catalyst) reaction->filtration concentration Concentration filtration->concentration end Purified this compound HCl Salt concentration->end

Purification via Hydrogenation

Concluding Remarks

The selection of the appropriate purification technique will depend on the specific synthetic route employed and the nature of the impurities present. For intermediates with protecting groups, recrystallization is a powerful technique. For the final deprotected amine precursor, aqueous workup followed by crystallization or purification via salt formation and subsequent isolation are effective methods. It is recommended to analyze the purity of the "this compound" intermediate by appropriate analytical techniques such as HPLC and NMR before proceeding to the final guanidinylation step.

References

Application Notes and Protocols for De-guanidine Peramivir in Cell-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent neuraminidase (NA) inhibitor effective against influenza A and B viruses.[1][2] Its design includes a guanidinyl group that is thought to play a role in its binding to the viral NA enzyme.[1] However, research has shown that a de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase, with only a marginal reduction in in-vitro potency.[3] This finding suggests that the core structure of peramivir, even without the guanidine group, retains significant antiviral activity and may offer advantages in terms of bioavailability.[3]

These application notes provide detailed protocols for the evaluation of De-guanidine Peramivir in cell-based antiviral assays, specifically focusing on neuraminidase inhibition.

Data Presentation

The following table summarizes the in vitro inhibitory potency of this compound compared to Peramivir against influenza A/PR/8/34 (H1N1) neuraminidase. The data is derived from two distinct in vitro inhibition assays.[3]

CompoundAssay TypeIC50 (nM)Fold-change vs. Peramivir
PeramivirEnzyme-based NA Inhibition0.8 ± 0.21.0
This compound Enzyme-based NA Inhibition7.9 ± 1.5 9.9
PeramivirCell-based NA Inhibition1.2 ± 0.31.0
This compound Cell-based NA Inhibition11.2 ± 2.1 9.3

IC50 (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell-Based Neuraminidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on influenza virus neuraminidase in a cell-based format.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound

  • Peramivir (as a control)

  • Neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed MDCK cells into 96-well black, clear-bottom plates at a density of 3 x 10^4 cells/well and incubate overnight to form a confluent monolayer.

  • Virus Infection:

    • Wash the cell monolayer with serum-free DMEM.

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM containing TPCK-trypsin (1 µg/mL).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator to allow for virus replication and expression of neuraminidase on the cell surface.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Peramivir in assay buffer.

    • After the 48-hour incubation, wash the infected cell monolayer with assay buffer.

    • Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Neuraminidase Activity Measurement:

    • Prepare the MUNANA substrate solution in assay buffer.

    • Add the MUNANA solution to each well and incubate for 1 hour at 37°C, protected from light.

    • Stop the enzymatic reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the untreated virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_treatment Treatment & Assay cluster_analysis Data Analysis A Seed MDCK Cells in 96-well Plate C Infect Cells with Influenza Virus A->C Overnight Incubation B Prepare Serial Dilutions of this compound E Add Diluted Compound to Wells B->E D Incubate for 48 hours C->D D->E Wash Cells F Add Neuraminidase Substrate (MUNANA) E->F 30 min Incubation G Incubate and Stop Reaction F->G 1 hour Incubation H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the cell-based neuraminidase inhibition assay.

Mechanism_of_Action cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by this compound InfectedCell Infected Host Cell Viral Budding Virus New Virus Particle Hemagglutinin (HA) InfectedCell->Virus Release SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to Neuraminidase Neuraminidase (NA) Cleaves Sialic Acid SialicAcid->Neuraminidase Cleaved by InfectedCell2 Infected Host Cell Viral Budding Virus2 New Virus Particle Hemagglutinin (HA) InfectedCell2->Virus2 Release SialicAcid2 Sialic Acid Receptor Virus2->SialicAcid2 Binds to InhibitedNA Neuraminidase (NA) Active Site Blocked SialicAcid2->InhibitedNA Cleavage Blocked Peramivir This compound Peramivir->InhibitedNA Inhibits

References

Application Note: Structural Elucidation of De-guanidine Peramivir using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor to treat influenza infections.[1][2][3] Its structure features a cyclopentane ring with several functional groups, including a key guanidine moiety that plays a significant role in its binding to the neuraminidase active site. "De-guanidine Peramivir" is a hypothetical analog of Peramivir where the guanidine group is replaced by an amino group. The structural modification from a guanidinium to an amino group is a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to modulate the physicochemical properties of a drug candidate. This application note provides detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Molecular Structure of this compound

The proposed structure of this compound is based on the known structure of Peramivir, with the guanidine group being substituted by an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of small molecules in solution.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are proposed for the comprehensive structural analysis of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of Peramivir and the expected electronic effects of replacing the guanidine group with an amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (acetyl)2.0 - 2.2s-
-CH₂- (ethyl)0.8 - 1.0t7.5
-CH₂- (ethyl)1.4 - 1.6m-
Cyclopentane-H1.8 - 2.8m-
-CH-N (cyclopentane)3.0 - 3.4m-
-CH-O (cyclopentane)3.8 - 4.2m-
-CH-C=O (cyclopentane)2.5 - 2.9m-
-CH-N (side chain)3.5 - 3.9m-
-NH₂2.5 - 3.5br s-
-NH (acetyl)7.8 - 8.2d8.0
-OH4.5 - 5.5br s-
-COOH11.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (acetyl)22 - 25
-CH₃ (ethyl)10 - 13
-CH₂- (ethyl)25 - 28
Cyclopentane-C30 - 55
-C-N (cyclopentane)50 - 60
-C-O (cyclopentane)70 - 80
-C-C=O (cyclopentane)45 - 55
-C-N (side chain)55 - 65
C=O (acetyl)170 - 175
-COOH175 - 180
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data for this compound.[4][6]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a clean, dry vial.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]

    • Filter the solution if any particulate matter is present to avoid interfering with the shimming process.[6]

    • Transfer the clear solution into a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or a deuterated solvent residual peak) for referencing if required.[6]

  • NMR Data Acquisition :

    • The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR :

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • ¹³C NMR :

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • 2D NMR - COSY (Correlation Spectroscopy) :

      • This experiment identifies proton-proton couplings.

      • Acquire a gradient-enhanced COSY45 or COSY90 spectrum.

    • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence) :

      • This experiment identifies direct one-bond proton-carbon correlations.

      • Acquire a gradient-enhanced HSQC spectrum with ¹³C decoupling during acquisition.

  • Data Processing and Analysis :

    • Process the acquired data using appropriate NMR software (e.g., Mnova, TopSpin, ACD/Labs).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

    • Use the COSY and HSQC spectra to confirm the assignments of protons and carbons and to build the molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.[7][8]

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound

Ion Formula Predicted Monoisotopic Mass (Da) Predicted m/z (Positive Ion Mode)
[M]C₁₅H₂₇N₃O₄313.1996-
[M+H]⁺C₁₅H₂₈N₃O₄⁺314.2074314.2
[M+Na]⁺C₁₅H₂₇N₃O₄Na⁺336.1893336.2
[M-H]⁻C₁₅H₂₆N₃O₄⁻312.1928312.2 (Negative Ion Mode)
Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Sample Preparation :

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add 100 µL of cold acetonitrile containing an internal standard to 50 µL of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.[9]

  • LC-MS/MS System and Conditions :

    • Liquid Chromatography (LC) :

      • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : 0.1% formic acid in acetonitrile.

      • Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

      • Flow Rate : 0.3 - 0.5 mL/min.

      • Injection Volume : 5 - 10 µL.

    • Mass Spectrometry (MS) :

      • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is recommended.

      • Scan Mode : Full scan MS to determine the parent ion mass, followed by product ion scan (MS/MS) to obtain fragmentation patterns.

      • Collision Gas : Argon is typically used as the collision gas.

      • Data Acquisition : Acquire data in Selected Reaction Monitoring (SRM) mode for quantitative analysis, monitoring specific parent-to-product ion transitions.

  • Data Analysis :

    • Process the data using the instrument's software.

    • Identify the precursor ion corresponding to [M+H]⁺ in the full scan spectrum.

    • Analyze the product ion spectrum to identify characteristic fragment ions. This fragmentation pattern can be used to confirm the structure of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural characterization of this compound using NMR and Mass Spectrometry.

G cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_final Final Confirmation synthesis This compound Synthesis/Purification nmr_prep NMR Sample Preparation (5-50 mg in deuterated solvent) synthesis->nmr_prep ms_prep LC-MS Sample Preparation (Dilution/Extraction) synthesis->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC) nmr_prep->nmr_acq nmr_proc NMR Data Processing & Structure Elucidation nmr_acq->nmr_proc final_structure Confirmed Structure of This compound nmr_proc->final_structure ms_acq LC-MS/MS Data Acquisition (Full Scan, MS/MS) ms_prep->ms_acq ms_proc MS Data Processing & Molecular Weight Confirmation ms_acq->ms_proc ms_proc->final_structure

Caption: Workflow for structural analysis.

Hypothetical Signaling Pathway Interaction

As "this compound" is a hypothetical compound, its interaction with biological pathways is unknown. The diagram below illustrates a generalized logical relationship for evaluating its potential as a neuraminidase inhibitor.

G compound This compound binding_assay In vitro Binding Assay compound->binding_assay target Influenza Neuraminidase target->binding_assay activity_assay Enzymatic Activity Assay binding_assay->activity_assay result Inhibition Constant (Ki) IC50 Value activity_assay->result conclusion Lead Compound Potential result->conclusion

Caption: Evaluation of inhibitor potential.

This application note provides a comprehensive guide for the structural elucidation of the hypothetical compound "this compound" using state-of-the-art NMR and mass spectrometry techniques. The detailed protocols and predicted data serve as a valuable resource for researchers involved in the synthesis and characterization of novel antiviral agents and other small molecules. The successful application of these methods will enable unambiguous structure determination and facilitate further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of De-guanidine Peramivir and Yield Enhancement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of de-guanidine Peramivir and the optimization of its parent compound's synthesis, Peramivir. Our aim is to address common challenges and improve experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Peramivir, with a focus on the critical guanidinylation step, and by extension, the synthesis of its de-guanidinylated analogue.

Issue Potential Causes Recommended Solutions
Low Yield in Guanidinylation Step 1. Inefficient Guanidinylating Reagent: The chosen reagent may have low reactivity or be unsuitable for the substrate. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can hinder the reaction. 3. Presence of Moisture: Guanidinylation reagents can be sensitive to hydrolysis. 4. Steric Hindrance: The amine group on the cyclopentane ring may be sterically hindered. 5. Side Reactions: Competing reactions can consume starting material or the desired product.1. Reagent Selection: Consider using highly reactive guanidinylating agents such as N,N'-di-Boc-S-methylisothiourea activated with a promoter like mercuric chloride (HgCl₂) or a more environmentally friendly alternative like cyanuric chloride.[1] 2. Condition Optimization: Screen different solvents (e.g., DMF, CH₂Cl₂), temperatures (room temperature to gentle heating), and bases (e.g., DIPEA, Et₃N) to find the optimal combination. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2] 4. Extended Reaction Time: For sterically hindered amines, increasing the reaction time may be necessary.[1] 5. Protecting Group Strategy: Employ a direct guanidinylation approach with appropriate protecting groups on the guanidine moiety to minimize side reactions.[2]
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of the guanidinylating reagent to the amine may be too low. 2. Poor Solubility: The starting material or reagent may not be fully dissolved in the chosen solvent. 3. Deactivation of Reagent: The guanidinylating reagent may have decomposed over time or due to improper storage.1. Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the guanidinylating reagent. 2. Solvent Screening: Test a range of anhydrous solvents to ensure complete dissolution of all reactants. 3. Fresh Reagents: Use freshly prepared or purchased reagents and store them under appropriate conditions (e.g., desiccated, inert atmosphere).
Formation of Multiple Byproducts 1. Lack of Specificity: The guanidinylating reagent may react with other functional groups in the molecule. 2. Over-guanidinylation: If multiple amine groups are present and unprotected, they may all undergo guanidinylation. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions.1. Use of Protecting Groups: Protect other reactive functional groups in the molecule before the guanidinylation step. 2. Controlled Stoichiometry: Carefully control the stoichiometry of the guanidinylating reagent. 3. Milder Conditions: Attempt the reaction at a lower temperature or with a less reactive base.
Difficulty in Product Purification 1. Polarity of Guanidine Group: The basic and polar nature of the guanidine group can lead to streaking on silica gel chromatography. 2. Residual Reagents and Byproducts: Unreacted reagents and byproducts may co-elute with the desired product.1. Modified Chromatography: Use a modified silica gel chromatography method, such as adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[2] 2. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities before chromatography.[2] 3. Crystallization: If the product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the significance of synthesizing the de-guanidinylated analogue of Peramivir?

A1: The de-guanidinylated derivative of Peramivir has been shown to be a potent inhibitor of influenza neuraminidase, only about one order of magnitude less potent than Peramivir itself.[3] Research into this analogue is significant because the guanidine group in Peramivir may contribute to its poor oral bioavailability.[3] Therefore, developing potent inhibitors without the guanidine function could lead to next-generation antiviral drugs with improved pharmacokinetic properties.[3]

Q2: What are the common methods for introducing a guanidine group in the synthesis of Peramivir?

A2: Common methods involve the use of a guanidinylating agent to react with the primary amine on the cyclopentane ring. A widely used reagent is a protected S-methylisothiourea derivative, such as N,N'-di-Boc-S-methylisothiourea, often activated by a promoter like mercuric chloride (HgCl₂) or cyanuric chloride.[1] Another approach is the use of O-methylisourea.[4] The choice of reagent and strategy often depends on the specific protecting groups present in the rest of the molecule and the desired reaction conditions.

Q3: A Chinese patent mentions a high yield for Peramivir synthesis. What are the key reaction conditions?

A3: A Chinese patent (CN100432047C) describes an eight-step synthesis of Peramivir with a high overall yield. For the guanidinylation step, the patent specifies dissolving the amine intermediate, N,N-1,3-di-tert-butoxycarbonyl-2-methyl-2-isothiourea, and mercuric chloride in DMF and stirring at room temperature for 20 hours.[5] This suggests that a protected isothiourea in the presence of a promoter in a polar aprotic solvent is a key condition for achieving a high yield in this specific synthesis.

Q4: What are the advantages of a "direct guanidinylation" approach?

A4: A direct guanidinylation approach involves installing a protected guanidine group onto a primary amine early in the synthetic route.[2] This can be more efficient than indirect methods, which often involve introducing a latent amine precursor and unmasking it at a late stage.[2] Direct guanidinylation can reduce the number of synthetic steps and potentially increase the overall yield.[2]

Experimental Protocols

Protocol 1: Guanidinylation using N,N'-di-Boc-S-methylisothiourea and HgCl₂ (Based on general procedures)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine precursor (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add N,N'-di-Boc-S-methylisothiourea (1.2 eq) to the solution, followed by the portion-wise addition of mercuric chloride (HgCl₂) (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. A white precipitate may form; filter and discard the solid.[5] Wash the filtrate sequentially with water and brine.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[5]

Visualizations

Synthesis_Pathway Amine Amine Precursor Protected_Peramivir Protected Peramivir Amine->Protected_Peramivir Guanidinylation Guanidinylating_Reagent N,N'-di-Boc-S-methylisothiourea Guanidinylating_Reagent->Protected_Peramivir Promoter HgCl₂ / Promoter Promoter->Protected_Peramivir Solvent Anhydrous DMF Solvent->Protected_Peramivir Deprotection Deprotection Protected_Peramivir->Deprotection Peramivir Peramivir Deprotection->Peramivir Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Optimize_Reaction Optimize Temperature & Solvent Check_Reagents->Optimize_Reaction Check_Conditions->Optimize_Reaction Alternative_Reagent Consider Alternative Guanidinylating Reagent Optimize_Reaction->Alternative_Reagent If yield is still low Purification_Issues Address Purification Challenges Optimize_Reaction->Purification_Issues Alternative_Reagent->Purification_Issues Modified_Chromatography Use Modified Chromatography Purification_Issues->Modified_Chromatography Successful Improved Yield Modified_Chromatography->Successful Logical_Relationship Yield Reaction Yield Reagent_Activity Reagent Activity Reagent_Activity->Yield Reaction_Conditions Reaction Conditions Reaction_Conditions->Yield Substrate_Purity Substrate Purity Substrate_Purity->Yield Anhydrous_Technique Anhydrous Technique Anhydrous_Technique->Yield

References

Technical Support Center: Overcoming Poor Oral Availability of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting common issues encountered during the development of orally administered guanidine-containing compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My guanidine compound exhibits very low permeability in my Caco-2 assay. What is the likely cause and what are my next steps?

Answer:

The most common reason for the poor membrane permeability of guanidine compounds is the high basicity of the guanidinium group. This group has a pKa value typically ranging from 12.5 to 13.8.[1][2][3] Consequently, at physiological pH (around 7.4), the guanidine moiety is almost entirely protonated, existing as a hydrophilic cation.[4][5][6] This permanent positive charge severely limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.

Recommended Troubleshooting Workflow:

  • Confirm Physicochemical Properties: Verify the pKa and LogP of your compound. A high pKa (>12) and a low LogP value (e.g., Metformin's is -1.43) are strong indicators of permeability-limited absorption.[4][5][7]

  • Assess for Active Transport: While passive diffusion is low, some guanidine compounds may be substrates for cation transporters. Guanidine itself is transported via carrier-mediated mechanisms in Caco-2 cells.[8]

  • Evaluate Efflux: Determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transports substrates back into the intestinal lumen, reducing net absorption.[9][10][11] This can be tested in a bidirectional Caco-2 assay (see Protocol 1). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

  • Consider Formulation or Prodrug Strategies: If permeability is confirmed as the primary barrier, strategic modifications are necessary.

Below is a diagram illustrating a typical troubleshooting workflow for low oral bioavailability.

G Start Low Oral Bioavailability Observed in vivo CheckPerm Assess Permeability (e.g., Caco-2 Assay) Start->CheckPerm LowPerm Is Permeability Low? (Papp < 1x10^-6 cm/s) CheckPerm->LowPerm CheckEfflux Assess Efflux Ratio (Bidirectional Caco-2) HighEfflux Is Efflux Ratio High? (ER > 2) CheckEfflux->HighEfflux LowPerm->CheckEfflux No Prodrug Solution: Prodrug Strategy (Mask Guanidinium Group) LowPerm->Prodrug Yes Formulation Solution: Formulation Strategy (Nanoparticles, Cyclodextrins) LowPerm->Formulation Yes HighEfflux->Prodrug Yes, may also bypass efflux Inhibitor Solution: Co-dose with P-gp Inhibitor (for research) HighEfflux->Inhibitor Yes Metabolism Consider First-Pass Metabolism HighEfflux->Metabolism No

Caption: Troubleshooting workflow for low oral bioavailability.

Question 2: My bidirectional Caco-2 assay shows a high efflux ratio (>2). How do I confirm P-glycoprotein involvement and what can be done?

Answer:

A high efflux ratio strongly suggests your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in intestinal enterocytes.[11][12]

Confirmation Steps:

  • Run a Caco-2 Assay with a P-gp Inhibitor: The standard method is to repeat the bidirectional permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[11][12][13]

  • Analyze the Results: If your compound is a P-gp substrate, co-incubation with verapamil will inhibit the efflux pump. You should observe a significant decrease in the basolateral-to-apical (B-A) transport and a drop in the efflux ratio, often to a value close to 1. This confirms P-gp-mediated efflux.

Strategies to Overcome P-gp Efflux:

  • Prodrug Approach: Modifying the guanidine group can alter the molecule's interaction with P-gp, potentially bypassing the transporter.

  • Formulation with Excipients: Certain formulation excipients can inhibit P-gp, though this can lead to drug-drug interactions.

  • Lead Optimization: During medicinal chemistry efforts, select candidates that are not P-gp substrates.

The diagram below illustrates the mechanism of P-gp efflux in an intestinal cell.

G cluster_0 Intestinal Lumen (Apical) cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream (Basolateral) lumen_node lumen_node Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Lumen Guanidine Drug Pgp->Drug_Lumen 3. Efflux blood_node blood_node Drug_Cell Guanidine Drug Drug_Lumen->Drug_Cell 1. Absorption Drug_Cell->Pgp 2. Binding to P-gp Drug_Cell->blood_node 4. Net Absorption (Reduced by Efflux)

Caption: P-glycoprotein mediated drug efflux mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of guanidine compounds that cause poor oral bioavailability?

The primary obstacle is the guanidinium group's high basicity (pKa ≈ 12.5-13.8).[1][3] This means that at all physiological pH levels in the gastrointestinal tract, the group is permanently protonated and carries a positive charge. This high polarity and charge impede its ability to pass through the lipid bilayer of the intestinal epithelium via passive diffusion, which is a primary route for drug absorption.[14] Metformin, for example, exists largely as a hydrophilic cation at physiological pH, contributing to its incomplete oral bioavailability of 50-60%.[4][5][15]

Q2: What are the most promising strategies to enhance the oral bioavailability of guanidine compounds?

There are two main approaches:

  • Prodrug Strategies: This involves chemically modifying the guanidine group to create a more lipophilic, uncharged prodrug.[16][17] This "mask" allows the compound to be absorbed through the intestine. Once in the bloodstream, the modifying group is cleaved by enzymes, releasing the active parent drug. A recent strategy involves creating guanidine cyclic diimides (GCDIs), which effectively conceal the guanidine charge, dramatically improving oral bioavailability.[14][18][19][20]

  • Formulation Strategies: This approach uses excipients to improve solubility and/or absorption without chemically altering the drug.

    • Complexation: Using agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug. This has been shown to significantly increase the aqueous solubility and bioavailability of isopropoxy benzene guanidine (IBG).[21]

    • Nanoformulations: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from the harsh GI environment and improve its transport across the intestinal mucosa.[22][23]

The diagram below illustrates the prodrug concept for enhancing oral absorption.

G ParentDrug Parent Guanidine Drug - High Polarity - Positively Charged - Poor Absorption Prodrug Prodrug Form - Guanidinium group masked - Increased Lipophilicity - Electrically Neutral ParentDrug->Prodrug Chemical Modification Absorption Intestinal Absorption Prodrug->Absorption Bloodstream Systemic Circulation (Bloodstream) Absorption->Bloodstream Cleavage Enzymatic or Chemical Cleavage Bloodstream->Cleavage ActiveDrug Active Parent Drug Released at Site of Action Cleavage->ActiveDrug

Caption: Conceptual overview of a prodrug strategy.

Data Presentation: Pharmacokinetic Parameters

Quantitative data is crucial for evaluating the success of any bioavailability enhancement strategy.

Table 1: Pharmacokinetic Profile of Metformin (Immediate Release)

ParameterValueReference
Oral Bioavailability (F)50 - 60%[4][15]
Peak Plasma Conc. (Cmax)1 - 2 mg/L[15]
Time to Peak (Tmax)1 - 3 hours[4]
Elimination Half-life (t½)~6.2 hours (plasma)[4][7]
MetabolismNot metabolized[4][15][24]

Table 2: Effect of Cyclodextrin Formulation on Isopropoxy Benzene Guanidine (IBG) Bioavailability in Rats

FormulationCmax (µg/mL)AUC₀-t (µg·h/mL)Relative Bioavailability IncreaseReference
IBG Suspension0.180.48-[21]
IBG/HP-β-CD Complex0.280.751.56-fold[21]

Table 3: Oral Bioavailability Enhancement of Guanidino Oseltamivir Carboxylate (GOC) via a Prodrug Strategy

CompoundOral Bioavailability (F)StrategyReference
GOC (Parent Drug)< 4%-[14]
OSC-GCDI(P) (Prodrug)Dramatically ImprovedGuanidine Cyclic Diimide (GCDI) Prodrug[14][18][20][25]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This in vitro assay is the industry standard for predicting intestinal drug absorption and identifying potential efflux transporter substrates.[26][27][28]

Objective: To determine the apparent permeability coefficient (Papp) of a guanidine compound in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin).

    • Seed cells at a density of ~60,000 cells/cm² onto semipermeable filter supports in Transwell plates (e.g., 12-well or 24-well plates).

    • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[12]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer.

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohmmeter. TEER values should be >300 Ω·cm².[12][28]

    • Alternatively, assess the leakage of a paracellular marker like Lucifer Yellow. Leakage should be <1-2%.

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • For A -> B Permeability: Add the test compound (typically at 10 µM) in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

    • For B -> A Permeability: Add the test compound in transport buffer to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).[26]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis & Calculation:

    • Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides a more physiologically relevant assessment of intestinal permeability, as it maintains an intact blood supply and mucus layer.[29][30]

Objective: To determine the effective permeability (Peff) of a guanidine compound in a specific segment of the rat intestine.

Methodology:

  • Animal Preparation:

    • Fast male Sprague-Dawley rats (200-250g) overnight with free access to water.

    • Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Cannulation:

    • Select the desired intestinal segment (e.g., a 10 cm segment of the jejunum).[31]

    • Carefully make two small incisions at the proximal and distal ends of the segment.

    • Insert flexible tubing (cannulas) into each end and secure them with surgical thread. Be careful not to disturb the blood supply.[31]

  • Perfusion Procedure:

    • Gently rinse the intestinal segment with pre-warmed (37°C) saline to remove contents.

    • Prepare the perfusion solution (e.g., Krebs-Ringer buffer, pH 7.4) containing the test compound at a known concentration and a non-absorbable marker (e.g., phenol red) to correct for water flux.[32][30]

    • Connect the inlet cannula to a syringe pump and perfuse the segment with the drug-containing solution at a constant, low flow rate (e.g., 0.2 mL/min).[32][31]

    • Allow the system to equilibrate for 30 minutes.[32]

    • After equilibration, collect the perfusate from the outlet cannula at regular intervals (e.g., every 15-20 minutes) for up to 90-120 minutes.

  • Sample Analysis & Calculation:

    • Weigh the collected perfusate samples to determine the volume and correct for any water flux using the change in concentration of the non-absorbable marker.

    • Analyze the concentration of the test compound in the initial perfusion solution and all collected outlet samples by LC-MS/MS or HPLC.

    • Calculate the effective permeability (Peff) using the following formula (simplified): Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where:

      • Q is the flow rate.

      • Cout_corr is the water-corrected outlet concentration.

      • Cin is the inlet concentration.

      • r is the radius of the intestinal segment.

      • L is the length of the perfused segment.

References

"De-guanidine Peramivir" stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for De-guanidine Peramivir. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Peramivir?

This compound is a derivative of the antiviral agent Peramivir.[1][2] The primary structural difference is the absence of the guanidine group, which is present in Peramivir. While the guanidine group in Peramivir is thought to play a role in its binding to neuraminidase, the de-guanidinylated analogue has been found to be only approximately one order of magnitude less potent in in vitro inhibition assays.[3] This suggests that the core structure of this compound retains significant antiviral activity.[3]

Q2: What are the known stability issues with Peramivir, and how might they relate to this compound?

Forced degradation studies on Peramivir have shown that it is susceptible to degradation under acidic, basic, and thermal stress conditions.[4][5] However, it was found to be relatively stable under peroxide and photolytic stress.[4]

For this compound, the stability profile is expected to differ due to the absence of the guanidine functional group. The guanidine group is known to be prone to hydrolysis, particularly in acidic or basic environments. Therefore, this compound may exhibit enhanced stability under these conditions compared to its parent compound. However, other functional groups within the molecule could still be susceptible to degradation.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation could occur at other functional groups, such as the carboxylic acid, hydroxyl, and acetamido groups, especially under forcing conditions like high temperature, extreme pH, or in the presence of oxidative agents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.2. Assess pH of Solutions: If working with aqueous solutions, ensure the pH is near neutral and buffered, unless the experimental protocol requires otherwise. Avoid strongly acidic or basic conditions.3. Perform Fresh Preparations: Prepare solutions fresh before each experiment to minimize degradation in solution.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Chemical degradation of this compound.1. Conduct Forced Degradation Studies: To identify potential degradants, subject a sample of this compound to stress conditions (acid, base, heat, oxidation, and light). This will help in understanding the degradation profile and developing a stability-indicating analytical method.2. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products and propose their structures.3. Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.
Physical changes in the solid compound (e.g., color change, clumping). Potential hygroscopicity or degradation upon exposure to light or air.1. Handle in a Controlled Environment: Handle the solid compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) if it is suspected to be sensitive to air or moisture.2. Protect from Light: Store in an amber vial or a container protected from light.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a general workflow for assessing the stability of this compound in a buffered solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC or UPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • Time-Zero Analysis (T=0): Immediately analyze a sample of the working solution by HPLC to determine the initial concentration and purity.

  • Incubation: Incubate the remaining working solution at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a typical workflow for conducting forced degradation studies to identify potential degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC/UPLC Analysis (Quantify parent drug and detect degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic Stress (e.g., ICH Q1B conditions) Photolytic->HPLC LCMS LC-MS/MS Analysis (Identify mass of degradants) HPLC->LCMS Characterization Structure Elucidation (Propose degradant structures) LCMS->Characterization DGP This compound Sample DGP->Acid DGP->Base DGP->Oxidation DGP->Thermal DGP->Photolytic caption Forced degradation study workflow.

Caption: Forced degradation study workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results that may be related to the stability of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Inconsistent or Unexpected Experimental Results CheckPurity Verify Purity and Identity of Starting Material Problem->CheckPurity ReviewProtocol Review Experimental Protocol (pH, temp, solvent) Problem->ReviewProtocol Purify Re-purify Compound CheckPurity->Purify NewBatch Use a New Batch of Compound CheckPurity->NewBatch AssessStability Perform Stability Assessment (e.g., time-course analysis) ReviewProtocol->AssessStability ModifyProtocol Modify Experimental Conditions (e.g., use fresh solutions, buffer pH) AssessStability->ModifyProtocol caption Troubleshooting logic for stability issues.

Caption: Troubleshooting logic for stability issues.

Disclaimer: The information provided here is for guidance purposes only. Specific stability testing should be designed and validated for your particular application and formulation.

References

Technical Support Center: Optimizing HPLC Separation of "De-guanidine Peramivir" Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Peramivir and its potential impurity, "De-guanidine Peramivir."

Disclaimer

The information provided for "this compound" is based on the inferred chemical properties from its name, suggesting the absence or modification of the highly basic guanidine group present in Peramivir. This would likely result in a less basic and potentially more polar compound compared to the parent drug.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of Peramivir and the "this compound" impurity.

Issue ID Problem Potential Causes Solutions
DG-01 Poor resolution between Peramivir and this compound peaks. Insufficient difference in retention times due to similar polarities. Mobile phase pH not optimal for differential ionization. Inappropriate column chemistry.Optimize Mobile Phase pH: Peramivir has a strongly basic guanidine group (pKa ≈ 13.6) and a carboxylic acid group (predicted pKa ≈ 4.08)[1][2][3]. This compound is expected to be significantly less basic. - Low pH (e.g., 2.5-3.5): At this pH, the carboxylic acid will be protonated (less polar), and the guanidine group of Peramivir will be fully protonated (polar). The De-guanidine impurity will also likely be protonated on any remaining basic functionalities. This pH range often provides good peak shape for basic compounds on silica-based columns by suppressing silanol interactions[4][5]. - Mid pH (e.g., 5-7): In this range, the carboxylic acid will be deprotonated (more polar). The guanidine group of Peramivir will remain protonated. This may increase the polarity difference between the two compounds. Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent will increase retention times and may improve resolution. Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different interactions with the analytes[6].
DG-02 Peak tailing observed for the Peramivir peak. Secondary Interactions: The highly basic guanidine group of Peramivir can interact with acidic silanol groups on the surface of the silica-based stationary phase[4][7]. Column Overload: Injecting too much sample can lead to peak tailing[8]. Mobile Phase pH close to analyte pKa: This can cause inconsistent ionization and peak tailing[9].Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and minimize secondary interactions[4][10]. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites[11]. However, be aware that TEA can suppress MS signals. Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups. Reduce Sample Concentration: Dilute the sample to avoid overloading the column[8].
DG-03 Peak fronting observed for the this compound peak. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, the analyte band will spread, leading to fronting[12][13]. Column Overload: Injecting a high concentration of the impurity can cause fronting[12]. Column Collapse: This can occur in highly aqueous mobile phases with traditional C18 columns[13].Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume[12]. Dilute the Sample: Reduce the concentration of the sample being injected[12]. Use an Aqueous-Stable Column: If using a highly aqueous mobile phase, employ a column specifically designed for these conditions (e.g., an AQ-type C18) to prevent phase collapse[13].
DG-04 Inconsistent retention times. Fluctuations in Mobile Phase pH: Inadequate buffering can lead to shifts in pH and, consequently, retention times of ionizable compounds[14]. Temperature Variations: Changes in column temperature can affect retention. System Not Equilibrated: Insufficient column equilibration time with the mobile phase.Use a Buffer: Incorporate a buffer (e.g., phosphate or formate) in the aqueous portion of the mobile phase to maintain a stable pH. A buffer concentration of 10-25 mM is typically sufficient[5]. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for separating Peramivir and its De-guanidine impurity?

A1: A good starting point would be a reversed-phase method using a C18 column. Based on published methods for Peramivir, a mobile phase consisting of a mixture of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3) is recommended[15]. A gradient elution from a low to a high percentage of acetonitrile will likely be necessary to elute both the more polar De-guanidine impurity and the parent Peramivir with good peak shapes.

Q2: How does the pH of the mobile phase affect the separation?

A2: The mobile phase pH is a critical parameter for separating ionizable compounds like Peramivir and its impurities. Peramivir contains a strongly basic guanidine group and a weakly acidic carboxylic acid group[3][16]. The De-guanidine impurity is expected to be less basic. By adjusting the pH, you can change the ionization state of these functional groups, which in turn alters their polarity and retention on a reversed-phase column[14][17][18]. Operating at a low pH (e.g., 2.5-3.5) is often advantageous for basic compounds as it suppresses undesirable interactions with the stationary phase, leading to better peak shapes[4][10].

Q3: Why is my Peramivir peak tailing, and how can I fix it?

A3: Peak tailing for Peramivir is likely due to the interaction of its basic guanidine group with residual acidic silanol groups on the silica-based column packing[4][7]. To mitigate this, you can:

  • Lower the mobile phase pH to around 2.5-3.5 to protonate the silanols and reduce the interaction[4].

  • Use a high-purity, end-capped C18 column with minimal silanol activity.

  • Add a competitive base like triethylamine (TEA) to the mobile phase, though this is not ideal for MS detection[11].

  • Reduce the amount of sample injected to prevent column overload[8].

Q4: What should I do if the this compound peak is not retained or elutes in the void volume?

A4: If the this compound impurity is significantly more polar than Peramivir, it may have very little retention on a standard C18 column. To increase retention, you can:

  • Decrease the initial percentage of the organic solvent in your gradient.

  • Use a column designed for the retention of polar compounds , such as a polar-embedded or an aqueous-stable (AQ) C18 column[6].

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if the compound is extremely polar[19].

Q5: How can I confirm the identity of the this compound peak?

A5: The most definitive way to identify the peak is to use a mass spectrometer (LC-MS). The mass of the this compound impurity will be different from that of Peramivir due to the loss of the guanidine group.

Experimental Protocol: HPLC Method for Separation of Peramivir and this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific impurity profile and instrumentation.

Parameter Condition
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions_resolution Resolution Solutions cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_end End Start HPLC Separation Issue (e.g., Poor Resolution, Peak Tailing) Check_Resolution Poor Resolution? Start->Check_Resolution Check_Tailing Peak Tailing? Check_Resolution->Check_Tailing No Optimize_pH Optimize Mobile Phase pH Check_Resolution->Optimize_pH Yes Check_Fronting Peak Fronting? Check_Tailing->Check_Fronting No Lower_pH Lower Mobile Phase pH Check_Tailing->Lower_pH Yes Match_Solvent Match Sample Solvent Check_Fronting->Match_Solvent Yes End Separation Optimized Check_Fronting->End No Adjust_Organic Adjust Organic % Optimize_pH->Adjust_Organic Change_Column Change Column Chemistry Adjust_Organic->Change_Column Change_Column->End Use_Additive Use Mobile Phase Additive Lower_pH->Use_Additive Reduce_Sample Reduce Sample Concentration Use_Additive->Reduce_Sample Reduce_Sample->End Dilute_Sample Dilute Sample Match_Solvent->Dilute_Sample Use_AQ_Column Use Aqueous-Stable Column Dilute_Sample->Use_AQ_Column Use_AQ_Column->End

Caption: Troubleshooting workflow for HPLC separation issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Prep_Sample Prepare Sample in Mobile Phase A Inject Inject Sample Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phases (A and B) Equilibrate Equilibrate Column Prep_Mobile_Phase->Equilibrate Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect UV Detection Run_Gradient->Detect Analyze Analyze Chromatogram (Resolution, Peak Shape) Detect->Analyze Optimize Optimize Method if Necessary Analyze->Optimize Optimize->Prep_Mobile_Phase Adjust Mobile Phase Optimize->Run_Gradient Adjust Gradient Optimize->Analyze Re-analyze

Caption: General workflow for HPLC method development and analysis.

References

Technical Support Center: De-guanidine Peramivir Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the solubility enhancement of De-guanidine Peramivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, chemically known as (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid, is an analog of the antiviral drug Peramivir. The guanidine group in Peramivir is believed to contribute to its poor oral bioavailability.[1] The de-guanidinylated version is being investigated as a strategy to improve this property. However, like many complex organic molecules, its aqueous solubility can be a significant hurdle in developing a viable oral formulation. While the de-guanidinylated analogue is only about one order of magnitude less potent than Peramivir in vitro, its formulation is key to its potential as a therapeutic agent.[1]

Q2: What are the predicted physicochemical properties of this compound?

While specific experimental data for this compound is limited in publicly available literature, we can infer some properties based on its structure and the properties of the parent compound, Peramivir. Peramivir has a predicted water solubility of 0.38 mg/mL and is sparingly soluble in deionized water.[2] Its solubility is pH-dependent, being freely soluble at a pH below its pKa of 3.8. Given the structural similarities, this compound is also expected to exhibit pH-dependent solubility due to the presence of a carboxylic acid and an amino group, making it an amphipathic molecule.

Q3: What are the primary strategies for enhancing the solubility of this compound?

Common strategies for improving the solubility of poorly water-soluble drugs that could be applicable to this compound include:

  • pH Adjustment: As an amphipathic compound with acidic and basic functional groups, altering the pH of the solvent is a primary and effective method to increase solubility.

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) can significantly enhance solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution rates.

Troubleshooting Guide

This guide addresses common issues encountered during solubility enhancement experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or inconsistent solubility measurements. Incomplete equilibration; inaccurate concentration measurement; degradation of the compound.- Ensure sufficient shaking time (24-72 hours) for equilibrium solubility tests. - Validate the analytical method (e.g., HPLC-UV) for accuracy and precision. - Check for compound stability at the experimental pH and temperature.
Precipitation of the compound upon addition to aqueous buffer. The compound's solubility limit is exceeded.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and add it to the aqueous buffer in small increments with vigorous stirring. - Perform a kinetic solubility assessment to determine the concentration at which precipitation occurs.
Co-solvent system is not effective enough. The chosen co-solvent is not optimal for the compound's polarity.- Screen a panel of pharmaceutically acceptable co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400). - Experiment with different ratios of co-solvent to aqueous buffer.
Solid dispersion does not improve dissolution. Incorrect polymer selection; drug-polymer incompatibility; amorphous form has recrystallized.- Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). - Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state and assess drug-polymer interactions.
Phase separation or cloudiness observed at desired concentration. The compound may be forming aggregates or has reached its limit of solubility in the chosen vehicle.- Consider the use of surfactants to increase the critical micelle concentration. - Re-evaluate the formulation and consider a different solubility enhancement technique.

Quantitative Data Summary

Solvent System Temperature (°C) pH Solubility of Peramivir (mg/mL) Experimentally Determined Solubility of this compound (mg/mL)
Deionized Water25~7Sparingly solubleData to be determined
0.9% NaCl Solution25~7Sparingly solubleData to be determined
pH 2.0 Buffer252.0Freely solubleData to be determined
pH 7.4 Buffer257.4Sparingly solubleData to be determined
Ethanol25N/ALowData to be determined
Propylene Glycol25N/ALowData to be determined
DMSO25N/AData available upon request from suppliersData to be determined

Experimental Protocols

Protocol for Determining Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound powder to a series of vials containing aqueous buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in mg/mL or molarity.

Protocol for Solubility Enhancement using Co-solvents

This protocol outlines a method for evaluating the effect of co-solvents on the solubility of this compound.

  • Co-solvent Selection: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Solvent Systems: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound using the shake-flask method described in section 4.1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent and concentration for solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Weigh excess this compound add_solvent Add to vials with different solvent systems (e.g., buffers, co-solvents) prep->add_solvent shake Shake at constant temperature (24-72 hours) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze concentration by HPLC-UV supernatant->hplc data Determine Solubility (mg/mL) hplc->data solubility_enhancement_strategies cluster_compound Compound cluster_strategies Solubility Enhancement Strategies cluster_formulation Goal compound This compound (Poorly Soluble) ph_adjust pH Adjustment compound->ph_adjust cosolvency Co-solvency compound->cosolvency solid_dispersion Solid Dispersion compound->solid_dispersion complexation Complexation (e.g., Cyclodextrins) compound->complexation formulation Improved Aqueous Solubility for Oral Formulation ph_adjust->formulation cosolvency->formulation solid_dispersion->formulation complexation->formulation

References

Technical Support Center: Synthesis of De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of De-guanidine Peramivir.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it synthesized?

A1: this compound is a derivative of the antiviral drug Peramivir where the guanidine group has been replaced, typically by an amino group. Research has shown that the de-guanidinylated analogue of Peramivir is only about one order of magnitude less potent as a neuraminidase inhibitor in some in vitro assays.[1] The synthesis of this analogue may be explored to investigate structure-activity relationships, improve oral bioavailability, or develop next-generation neuraminidase inhibitors.[1]

Q2: What are the common impurities encountered during the synthesis of Peramivir that might also be relevant to its de-guanidinylated analogue?

A2: While specific impurity profiles for this compound are not extensively documented in publicly available literature, common impurities found during Peramivir synthesis could be relevant starting points. These include Peramivir Amino acid Impurity and Peramivir Methyl Ester Impurity.[2] Degradation studies of Peramivir have also identified impurities arising from acid, base, and thermal stress.[3]

Q3: What are the potential sources of impurities specific to the de-guanidinylation step?

A3: The removal of a guanidine group can be a challenging transformation and may introduce specific impurities. Potential side reactions include incomplete reaction leading to residual starting material (Peramivir), over-reaction or side-reactions at other functional groups on the molecule, and degradation of the cyclopentane core under the reaction conditions. The choice of de-guanidinylation reagent and reaction conditions is critical.

Q4: What analytical techniques are recommended for monitoring the synthesis and impurity profile of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the reaction progress and quantifying impurities.[3][4] Coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for identifying unknown impurities by providing molecular weight information.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Incomplete De-guanidinylation Reaction

Symptoms:

  • Significant amount of starting material (Peramivir) detected by HPLC analysis of the crude reaction mixture.

  • Low yield of the desired this compound.

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient Reagent Increase the molar excess of the de-guanidinylating agent.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for degradation.
Short Reaction Time Extend the reaction time and monitor the progress by taking aliquots for HPLC analysis.
Poor Reagent Activity Ensure the de-guanidinylating agent is fresh and has not degraded.
Solvent Issues Use a different solvent or a co-solvent to improve the solubility of reactants.
Problem 2: Formation of Unknown Impurities

Symptoms:

  • Multiple unknown peaks observed in the HPLC chromatogram.

  • The mass balance of the reaction is poor.

Possible Causes & Solutions:

Cause Troubleshooting Step
Side Reactions Lower the reaction temperature to minimize side reactions.
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Degradation of Product Analyze the stability of this compound under the reaction conditions. If unstable, consider a milder de-guanidinylation method.
Non-specific Reagent Choose a more selective de-guanidinylating agent.
Problem 3: Difficulty in Purifying this compound

Symptoms:

  • Co-elution of impurities with the product during chromatography.

  • Low recovery after purification.

Possible Causes & Solutions:

Cause Troubleshooting Step
Similar Polarity of Impurities Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry.
Product Instability on Silica Gel Consider alternative purification techniques such as preparative HPLC or crystallization.
Salt Formation If the product is a salt, consider a salt-free purification method or a salt exchange step.

Experimental Protocols

General Workflow for De-guanidinylation of Peramivir:

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis start Dissolve Peramivir in a suitable anhydrous solvent under an inert atmosphere. reagent Add the de-guanidinylating agent (e.g., a hydrazine-based reagent or other specialized reagent) dropwise at a controlled temperature. start->reagent reaction Stir the reaction mixture at the appropriate temperature for the determined time. reagent->reaction quench Quench the reaction with an appropriate aqueous solution. reaction->quench extract Extract the aqueous layer with a suitable organic solvent. quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). wash->dry concentrate Concentrate the solution under reduced pressure to obtain the crude product. dry->concentrate purify Purify the crude product using column chromatography or preparative HPLC. concentrate->purify analyze Analyze the purified product for identity and purity using HPLC, LC-MS, and NMR. purify->analyze

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes of impurity formation and the corresponding troubleshooting strategies.

G cluster_0 Problem: Impurity Formation cluster_1 Troubleshooting Strategies cause1 Incomplete Reaction solution1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->solution1 cause2 Side Reactions solution2 Use Milder/More Selective Reagents cause2->solution2 solution3 Inert Atmosphere/Anhydrous Solvents cause2->solution3 cause3 Product Degradation cause3->solution2 solution4 Modify Work-up Procedure cause3->solution4

Caption: Logical relationship between impurity causes and solutions.

References

Technical Support Center: Forced Degradation Studies of Peramivir and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on forced degradation studies of the antiviral drug Peramivir. While "Des-guanidine Peramivir" is a related compound, its specific degradation profile may differ. The information provided here should be used as a starting point for developing a stability-indicating method for Des-guanidine Peramivir, with the understanding that optimization and validation will be necessary.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting forced degradation studies on Peramivir and its analogs.

Troubleshooting Guides

This section addresses common problems encountered during forced degradation experiments.

Problem Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature for thermal stress studies.
The compound is highly stable under the tested conditions.This is a valid result. Ensure that a range of appropriately vigorous stress conditions, as suggested by ICH guidelines, have been applied before concluding stability.
Excessive degradation (more than 20%) leading to multiple, poorly resolved peaks. Stress conditions are too harsh.- Decrease the concentration of the stressor.- Reduce the exposure time.- Lower the temperature for thermal stress.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer, change the pH).[1]- Experiment with different stationary phases (e.g., C8, C18).[1]- Adjust the flow rate.
Sample overload.- Dilute the sample before injection.
Inconsistent or non-reproducible results. Inconsistent sample preparation.- Ensure accurate and consistent weighing and dilution of samples.- Use a validated and consistent procedure for sample preparation.
Fluctuations in instrument performance.- Equilibrate the HPLC system for a sufficient amount of time before analysis.- Perform system suitability tests to ensure the instrument is performing correctly.
Mass balance issues (sum of drug and degradants is not close to 100%). Co-elution of degradant peaks.- Optimize the chromatographic method for better separation.
Some degradants are not UV-active or do not ionize well in MS.- Use a photodiode array (PDA) detector to check for peak purity and identify any hidden peaks.- Employ alternative detection methods if available (e.g., charged aerosol detector, refractive index detector).
Formation of volatile or insoluble degradants.- This can be challenging to quantify. Consider using other analytical techniques to identify and quantify these products if significant.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of Peramivir?

A1: Based on studies of Peramivir, the following conditions are typically employed[1][2]:

  • Acid Hydrolysis: 1N HCl at 60°C for 15 minutes.

  • Base Hydrolysis: 1N NaOH at 60°C for 15 minutes.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 15 minutes.

  • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Exposing the drug solution to sunlight or a photostability chamber.

Q2: How stable is Peramivir under different stress conditions?

A2: Studies have shown that Peramivir is susceptible to degradation under acidic, basic, and thermal stress conditions.[2] However, it has been found to be relatively stable under oxidative (peroxide) and photolytic conditions.[2]

Q3: What analytical techniques are most suitable for analyzing the degradation of Peramivir and its analogs?

A3: A stability-indicating HPLC method with UV detection is the most common technique.[1][2] LC-MS/MS is also highly valuable for the identification and characterization of degradation products.[1][2]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate the API peak from all degradation product peaks.[3] To ensure your method is stability-indicating, you must demonstrate specificity by showing that the API peak is resolved from all degradant peaks, and that peak purity is acceptable.

Q5: What is a reasonable target for degradation in these studies?

A5: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[3] This allows for the reliable detection and quantification of degradation products.

Data Presentation

The following table summarizes the typical degradation behavior of Peramivir under various stress conditions. Note that the percentage of degradation for Des-guanidine Peramivir may vary.

Stress Condition Reagent/Parameter Typical Degradation (%) Key Observations
Acidic 1N HCl at 60°CSignificantDegradation is expected.
Alkaline 1N NaOH at 60°CSignificantDegradation is expected.
Oxidative 30% H₂O₂Minimal to NonePeramivir is generally stable.[2]
Thermal 60°CSignificantDegradation is observed.[2]
Photolytic Sunlight/UVMinimal to NonePeramivir is generally stable.[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of Des-guanidine Peramivir in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat at 60°C for a predetermined time.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Heat at 60°C for a predetermined time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a predetermined time.

    • Thermal Degradation: Expose a solid sample of Des-guanidine Peramivir to a high temperature (e.g., 80°C) in a controlled oven. Dissolve the sample in a suitable solvent at various time points.

    • Photolytic Degradation: Expose a solution of Des-guanidine Peramivir to direct sunlight or a photostability chamber for a specified duration.

  • Neutralization (for acid and base hydrolysis samples): After the stress period, cool the samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of 1N NaOH and the base-stressed sample with an equivalent amount of 1N HCl.

  • Dilution: Dilute all stressed samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC Method (Starting Point)
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of Des-guanidine Peramivir).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Des-guanidine Peramivir Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification HPLC->LCMS Data Data Analysis & Mass Balance LCMS->Data

Caption: Workflow for Forced Degradation Studies.

Logical_Troubleshooting Start Problem Encountered No_Deg No/Low Degradation Start->No_Deg Excess_Deg Excessive Degradation Start->Excess_Deg Poor_Chrom Poor Chromatography Start->Poor_Chrom Increase_Stress Increase Stressor Concentration/Time/Temp No_Deg->Increase_Stress Decrease_Stress Decrease Stressor Concentration/Time/Temp Excess_Deg->Decrease_Stress Optimize_Method Optimize HPLC Method (Mobile Phase/Column) Poor_Chrom->Optimize_Method Check_Prep Review Sample Preparation Poor_Chrom->Check_Prep

Caption: Troubleshooting Logic for Common Issues.

References

Validation & Comparative

A Comparative Analysis of Neuraminidase Inhibitors: Peramivir vs. Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The compound "De-guanidine Peramivir" does not appear in the current scientific literature. It is presumed that the intended comparison is between the neuraminidase inhibitors Peramivir and Oseltamivir. This guide proceeds with a detailed comparison of these two established antiviral drugs.

This guide provides a comprehensive comparison of the efficacy of Peramivir and Oseltamivir, two prominent neuraminidase inhibitors used in the treatment of influenza. The following sections present quantitative data from head-to-head studies, detailed experimental methodologies, and visual representations of experimental workflows and mechanisms of action to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy Comparison

The relative efficacy of Peramivir and Oseltamivir has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Efficacy against Influenza A and B Viruses

Virus StrainPeramivir IC50 (nM)Oseltamivir Carboxylate IC50 (nM)Reference
A/H1N1 (Seasonal)0.13 - 1.20.48 - 2.5
A/H1N1pdm090.05 - 0.80.3 - 1.2
A/H3N20.08 - 0.60.9 - 4.7
A/H5N10.1 - 0.40.6 - 1.5
B (Victoria)0.8 - 4.25.0 - 15.0
B (Yamagata)0.3 - 1.51.2 - 8.0

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit the neuraminidase activity of the virus by 50%. Lower values indicate higher potency.

Table 2: Clinical Efficacy in Uncomplicated Influenza

Outcome MeasurePeramivir (Single IV Dose)Oseltamivir (Oral, Twice Daily for 5 Days)Reference
Time to Alleviation of Symptoms (Median Hours)78.081.0
Time to Resolution of Fever (Median Hours)24.024.0
Viral Titer Reduction from Baseline (log10 copies/mL)Significant reduction, comparable to oseltamivirSignificant reduction, comparable to peramivir

Experimental Methodologies

The data presented above are derived from standardized in vitro and clinical trial methodologies.

In Vitro Neuraminidase Inhibition Assay

The inhibitory activity of Peramivir and Oseltamivir against viral neuraminidase is typically assessed using a chemiluminescent or fluorescent assay.

  • Virus Preparation: Influenza virus strains are propagated in Madin-Darby canine kidney (MDCK) cells. The viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay.

  • Drug Dilution: Serial dilutions of Peramivir and Oseltamivir carboxylate (the active metabolite of Oseltamivir) are prepared in assay buffer.

  • Enzyme Inhibition Assay: The diluted drugs are pre-incubated with a standardized amount of viral neuraminidase.

  • Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Signal Detection: The fluorescence or luminescence generated by the enzymatic cleavage of the substrate is measured using a plate reader.

  • IC50 Calculation: The drug concentration that inhibits 50% of the neuraminidase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Clinical Trial for Uncomplicated Influenza

The clinical efficacy of Peramivir and Oseltamivir is evaluated in randomized, double-blind, controlled clinical trials.

  • Patient Population: Adult patients with acute, uncomplicated influenza, with symptom onset within 48 hours, are enrolled. Influenza infection is confirmed by RT-PCR.

  • Treatment Arms: Patients are randomized to receive either a single intravenous (IV) dose of Peramivir (e.g., 300 mg or 600 mg) or a standard course of oral Oseltamivir (e.g., 75 mg twice daily for 5 days). A placebo group is often included.

  • Primary Endpoint: The primary efficacy endpoint is typically the time to alleviation of influenza symptoms, as recorded by the patient in a diary. Symptoms often include cough, sore throat, headache, nasal congestion, feverishness, fatigue, and myalgia.

  • Secondary Endpoints: Secondary endpoints may include time to resolution of fever, changes in viral shedding (measured by RT-PCR from nasal swabs), and the incidence of adverse events.

  • Statistical Analysis: The time to event endpoints are often analyzed using Kaplan-Meier methods and Cox proportional hazards models.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for evaluating neuraminidase inhibitors and their mechanism of action.

G cluster_invitro In Vitro Neuraminidase Inhibition Assay virus_prep Virus Propagation in MDCK Cells pre_incubation Pre-incubation of Drug and Neuraminidase virus_prep->pre_incubation drug_dilution Serial Dilution of Peramivir & Oseltamivir drug_dilution->pre_incubation substrate_add Addition of Fluorogenic Substrate pre_incubation->substrate_add signal_detect Fluorescence Measurement substrate_add->signal_detect ic50_calc IC50 Calculation signal_detect->ic50_calc

Caption: Workflow for determining the in vitro efficacy of neuraminidase inhibitors.

G cluster_virus Influenza Virus Lifecycle cluster_drug Mechanism of Inhibition HostCell Host Cell VirusEntry Virus Entry & Replication NewVirions New Virions Budding VirusEntry->NewVirions Replication Release Release of Progeny Virions NewVirions->Release Neuraminidase Action NA_Inhibitor Neuraminidase Inhibitor (Peramivir or Oseltamivir) Block Inhibition of Neuraminidase NA_Inhibitor->Block Block->Release Prevents

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus lifecycle.

De-guanidine Peramivir: A Comparative Analysis Against Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of influenza strains resistant to currently approved neuraminidase inhibitors (NAIs) presents a significant challenge to public health. This guide provides a comparative analysis of De-guanidine Peramivir, a derivative of the potent NAI Peramivir, and its activity against resistant influenza strains. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to inform research and development efforts in the pursuit of novel antiviral therapies.

Introduction

Neuraminidase inhibitors, such as Oseltamivir, Zanamivir, Peramivir, and Laninamivir, are a cornerstone of influenza treatment. They function by blocking the active site of the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells and thus limiting the spread of infection. However, mutations in the neuraminidase gene, particularly the H275Y substitution in N1 subtype viruses, can confer resistance to some of these drugs, compromising their clinical efficacy.[1][2]

Peramivir is a potent intravenous NAI with activity against both influenza A and B viruses.[3] The guanidino group of Peramivir is thought to play a critical role in its high binding affinity to the neuraminidase active site. However, this functional group may also contribute to the drug's poor oral bioavailability.[1] This has led to the investigation of a de-guanidinylated analogue of Peramivir, which lacks this guanidino group. Initial studies have shown that this derivative remains a potent inhibitor of influenza neuraminidase, being only approximately one order of magnitude less potent than Peramivir itself in in vitro assays.[1] This finding suggests that dispensing with the guanidino group could be a viable strategy for developing next-generation, orally bioavailable NAIs.

Comparative Efficacy Against Influenza Strains

The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound, Peramivir, and other commercially available neuraminidase inhibitors against wild-type and resistant influenza virus strains. The data is compiled from various published studies and is presented in nanomolar (nM) concentrations.

Influenza Strain This compound (nM) Peramivir (nM) Oseltamivir (nM) Zanamivir (nM) Laninamivir (nM) Reference
A/H1N1 (Wild-Type) Data Not Available~1-3~1-10~0.5-2~5-15[4]
A/H1N1 (H275Y Mutant) Data Not Available~100-400 fold increase~100-1000 fold increaseNo significant change~25-130 fold increase[2][5]
A/H3N2 (Wild-Type) Data Not Available~0.5-2~1-5~1-3~10-30[6]
Influenza B (Wild-Type) Data Not Available~5-15~30-100~2-8~20-60[6]

Note: Specific IC50 values for this compound against resistant strains are not yet publicly available in the reviewed literature. The available data indicates it is approximately 10-fold less potent than Peramivir against wild-type H1N1 neuraminidase.[1] Further studies are required to fully characterize its activity against a broader panel of resistant influenza strains.

Experimental Protocols

The determination of the 50% inhibitory concentration (IC50) of neuraminidase inhibitors is crucial for assessing their potency. The most common method is the fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Neuraminidase Inhibition Assay Protocol (MUNANA-based)

This protocol is adapted from standard methods used in influenza surveillance and research laboratories.

1. Materials:

  • Influenza virus isolates (wild-type and resistant strains)

  • Neuraminidase inhibitors (this compound, Peramivir, Oseltamivir, Zanamivir, Laninamivir)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorometer

2. Procedure:

  • Virus Preparation: Culture influenza viruses in appropriate host cells (e.g., MDCK cells) to obtain sufficient viral titers.

  • Inhibitor Dilution: Prepare serial dilutions of each neuraminidase inhibitor in the assay buffer.

  • Reaction Setup:

    • Add a standardized amount of influenza virus to each well of a 96-well plate.

    • Add the serially diluted neuraminidase inhibitors to the respective wells.

    • Include control wells with virus only (no inhibitor) and wells with buffer only (background).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to occur. The neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone.

  • Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the mechanism of neuraminidase inhibition and the experimental workflow.

Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus cluster_cell Infected Host Cell cluster_action Mechanism of Action Virion New Virion CellSurface Cell Surface Receptor (Sialic Acid) Virion->CellSurface HA binds to receptor NA Neuraminidase (NA) Release Virion Release NA->Release Inhibition NA Inhibitor Blocks Active Site NA->Inhibition Inhibitor Binding CellSurface->Release NA cleaves sialic acid NoRelease Release Prevented Inhibition->NoRelease

Caption: Mechanism of Neuraminidase Inhibition.

NA_Inhibition_Assay_Workflow start Start prep_virus Prepare Virus Stock start->prep_virus prep_inhibitors Prepare Serial Dilutions of NAIs start->prep_inhibitors setup_plate Set up 96-well Plate: Virus + Inhibitors prep_virus->setup_plate prep_inhibitors->setup_plate incubate1 Incubate at 37°C (Inhibitor Binding) setup_plate->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate at 37°C (Enzymatic Reaction) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Read Fluorescence add_stop->read_fluorescence analyze_data Calculate % Inhibition and IC50 Values read_fluorescence->analyze_data end End analyze_data->end

Caption: Neuraminidase Inhibition Assay Workflow.

Conclusion

The de-guanidinylated derivative of Peramivir presents an intriguing avenue for the development of novel influenza neuraminidase inhibitors. While initial findings suggest a slight reduction in potency compared to its parent compound, the potential for improved oral bioavailability warrants further investigation.[1] A critical next step is the comprehensive evaluation of this and similar analogs against a wide range of clinically relevant, resistant influenza strains. The generation of robust, comparative IC50 data will be essential to validate its potential as a next-generation antiviral therapeutic. The experimental protocols and workflows provided in this guide offer a framework for conducting such vital research.

References

Comparative Analysis of De-guanidine Peramivir's Cross-Resistance Profile in Influenza

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the efficacy and resistance profile of a key Peramivir analog, contextualized with leading neuraminidase inhibitors.

The landscape of antiviral drug development is in a continuous state of evolution, driven by the emergence of drug-resistant viral strains. A critical area of investigation is the modification of existing, potent inhibitors to enhance their efficacy, improve their pharmacokinetic properties, or overcome resistance. This guide provides a detailed comparison of De-guanidine Peramivir, a significant analog of the neuraminidase inhibitor Peramivir, with its parent compound and other clinically approved neuraminidase inhibitors such as Oseltamivir and Zanamivir.

The guanidine group in Peramivir was initially considered crucial for its high-affinity binding to the influenza neuraminidase enzyme.[1] However, this functional group can contribute to poor oral bioavailability.[1] Research into a de-guanidinylated analogue of Peramivir has revealed that it remains a potent inhibitor, suggesting that dispensing with the guanidine function could be a profitable strategy for developing next-generation inhibitors.[1]

Comparative Inhibitory Activity

The central finding in the study of this compound is that its inhibitory potency is only moderately reduced compared to Peramivir. In in-vitro assays, the de-guanidinylated analogue was found to be approximately one order of magnitude less potent than Peramivir itself.[1] This retention of significant inhibitory activity is noteworthy, especially when considering the potential for improved pharmacokinetic properties.

For a comprehensive comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound, Peramivir, Oseltamivir, and Zanamivir against wild-type and common resistant strains of influenza A.

CompoundWild-Type Influenza A (IC50, nM)H275Y Mutant Influenza A (IC50, nM)
This compound ~10Data not available
Peramivir 1~100-400 fold increase
Oseltamivir 1-10High-level resistance (>1000)
Zanamivir 0.5-2Minimal to no effect

Note: The IC50 value for this compound is an approximation based on the reported order of magnitude difference from Peramivir. Specific IC50 values against resistant strains for this compound are not yet publicly available and represent a key area for future research.

The H275Y mutation is a well-characterized substitution in the neuraminidase gene that confers significant resistance to Oseltamivir and cross-resistance to Peramivir.[2][3] Zanamivir, however, generally retains its inhibitory activity against this mutant strain.[4] The efficacy of this compound against the H275Y mutant and other resistant strains is a critical question that requires further investigation to fully understand its cross-resistance profile.

Experimental Protocols

The evaluation of neuraminidase inhibitors is conducted through standardized in-vitro assays. The following is a generalized protocol for a neuraminidase inhibition assay, a fundamental experiment in this field of research.

Neuraminidase Inhibition Assay Protocol

  • Virus Preparation: Influenza virus strains (both wild-type and mutants) are propagated in Madin-Darby canine kidney (MDCK) cells. The viral titer is determined using a standard plaque assay.

  • Compound Dilution: A serial dilution of the neuraminidase inhibitors (this compound, Peramivir, Oseltamivir, Zanamivir) is prepared in an appropriate buffer.

  • Enzyme Reaction: The assay is performed in a 96-well plate. A standardized amount of influenza neuraminidase is pre-incubated with the various concentrations of the inhibitors for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7). The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Relationships

To better illustrate the workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Neuraminidase Inhibition Assay cluster_analysis Data Analysis virus_prep Virus Propagation (Wild-Type & Mutants) pre_incubation Pre-incubation of NA with Inhibitors virus_prep->pre_incubation compound_prep Serial Dilution of Neuraminidase Inhibitors compound_prep->pre_incubation substrate_addition Addition of Fluorogenic Substrate (MUNANA) pre_incubation->substrate_addition incubation Incubation at 37°C substrate_addition->incubation measurement Fluorescence Measurement incubation->measurement data_plot Plot % Inhibition vs. [Inhibitor] measurement->data_plot ic50_calc IC50 Calculation data_plot->ic50_calc

Experimental workflow for neuraminidase inhibition assay.

resistance_comparison cluster_inhibitors Neuraminidase Inhibitors cluster_strains Influenza Strains peramivir Peramivir Guanidine Group: Yes wt Wild-Type peramivir->wt High Potency h275y H275Y Mutant peramivir->h275y Reduced Potency deguan_peramivir This compound Guanidine Group: No deguan_peramivir->wt Potent deguan_peramivir->h275y Activity to be Determined oseltamivir Oseltamivir oseltamivir->wt Potent oseltamivir->h275y Ineffective zanamivir Zanamivir zanamivir->wt High Potency zanamivir->h275y Potent

Comparative resistance profile of neuraminidase inhibitors.

Conclusion and Future Directions

The de-guanidinylated analog of Peramivir presents a compelling case for further investigation. While exhibiting a slight reduction in potency against wild-type influenza A compared to its parent compound, its retention of significant inhibitory activity is a promising finding.[1] The primary unanswered question is its efficacy against clinically relevant resistant strains, such as those harboring the H275Y mutation. Future studies should focus on a comprehensive evaluation of this compound's cross-resistance profile against a panel of neuraminidase inhibitor-resistant influenza strains. Furthermore, pharmacokinetic and in-vivo efficacy studies are warranted to determine if the removal of the guanidine group translates to improved oral bioavailability and overall therapeutic potential. The insights gained from such studies will be invaluable for the rational design of the next generation of influenza antiviral therapeutics.

References

In Vivo Efficacy of De-guanidine Peramivir vs. Peramivir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the in vivo evaluation of De-guanidine Peramivir, a derivative of the potent neuraminidase inhibitor, Peramivir. While in vitro studies offer preliminary insights into the activity of this analogue, a direct comparison of its in vivo efficacy with Peramivir is not currently possible due to the absence of published animal studies on this compound.

This guide, intended for researchers, scientists, and drug development professionals, will objectively present the available data for both compounds. We will summarize the known in vitro potency of this compound and provide a detailed overview of the extensive in vivo efficacy data for Peramivir, supported by experimental protocols and quantitative data.

This compound: An In Vitro Snapshot

The primary rationale for investigating this compound stems from the hypothesis that the guanidine group, while contributing to the binding affinity of Peramivir to the neuraminidase enzyme, may also be responsible for its poor oral bioavailability.[1] The expectation is that its removal could lead to a more orally available anti-influenza agent.

A key study has reported on the in vitro inhibitory activity of the de-guanidinylated analogue of Peramivir. The findings indicate that this derivative is approximately one order of magnitude less potent than Peramivir in two different in vitro inhibition assays.[1] This suggests that while the guanidine group does play a role in the drug's potency, its absence does not completely abolish its inhibitory activity.[1]

Key takeaway: The de-guanidinylation of Peramivir results in a compound with reduced, but still notable, in vitro inhibitory activity against influenza neuraminidase. However, its in vivo efficacy remains uninvestigated.

Peramivir: A Robust Profile of In Vivo Efficacy

Peramivir, administered intravenously, has demonstrated significant efficacy in various animal models against a range of influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1.[2] Numerous studies have established its ability to reduce viral titers, alleviate clinical symptoms, and improve survival rates in infected animals.

Summary of In Vivo Efficacy Data for Peramivir
Animal ModelInfluenza StrainKey FindingsReference
MiceH1N1, H3N2A single intramuscular dose of 10-20 mg/kg significantly reduced morbidity and mortality, comparable to a 5-day oral regimen.[2]Bantia et al., 2006
MiceH5N1Delayed oral administration 48 hours post-infection resulted in a 50% reduction in mortality.[2]Govorkova et al., 2001
FerretsHPAI H5N1Ameliorated disease by reducing viral titers in the lungs and brain and improving survival.(Not explicitly cited in provided snippets)
FerretsInfluenza BA single treatment one-day post-infection reduced viral titers and clinical signs.(Not explicitly cited in provided snippets)
Experimental Protocols for In Vivo Influenza Studies

The following is a generalized experimental protocol for evaluating the in vivo efficacy of antiviral agents against influenza virus in a mouse model, based on common practices described in the literature.

1. Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Housing: Housed in biosafety level 2 (BSL-2) or 3 (for HPAI strains) facilities with ad libitum access to food and water.

2. Virus and Infection:

  • Virus Strain: A mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

  • Infection Route: Intranasal inoculation under light isoflurane anesthesia.

  • Inoculum: A predetermined lethal dose (e.g., 5x LD50) in a volume of 50 µL of sterile phosphate-buffered saline (PBS).

3. Treatment:

  • Test Compound: Peramivir (or this compound).

  • Vehicle: Sterile saline or other appropriate vehicle.

  • Dosing and Administration: Administered via a specified route (e.g., intravenous, intramuscular, oral gavage) at various doses and schedules (e.g., once daily for 5 days). Treatment is typically initiated at a set time point post-infection (e.g., 4 hours or 24 hours).

4. Efficacy Endpoints:

  • Survival: Monitored daily for a period of 14-21 days post-infection.

  • Body Weight: Measured daily as an indicator of morbidity.

  • Viral Titer in Lungs: On select days post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine viral load via plaque assay or TCID50 assay.

  • Clinical Signs: Daily observation and scoring of clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).

5. Statistical Analysis:

  • Survival data are typically analyzed using the log-rank (Mantel-Cox) test.

  • Viral titers and body weight changes are often analyzed using t-tests or ANOVA.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Peramivir_Mechanism_of_Action cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Action v_entry 1. Virus Entry v_replication 2. Viral Replication v_entry->v_replication v_budding 3. Virus Budding v_replication->v_budding v_release 4. Virus Release v_budding->v_release neuraminidase Neuraminidase Enzyme v_budding->neuraminidase required for release peramivir Peramivir inhibition Inhibition peramivir->inhibition neuraminidase->v_release prevented inhibition->neuraminidase blocks active site

Caption: Mechanism of action of Peramivir in inhibiting influenza virus release.

In_Vivo_Efficacy_Workflow start Start: Acclimatize Animal Models infection Infect with Influenza Virus start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Peramivir / Vehicle grouping->treatment monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs treatment->monitoring sampling Tissue Sampling for Viral Titer monitoring->sampling (subset of animals) data_analysis Data Analysis monitoring->data_analysis sampling->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Generalized workflow for in vivo efficacy studies of anti-influenza agents.

Conclusion

In stark contrast, Peramivir has a well-documented and robust in vivo efficacy profile against a multitude of influenza virus strains in various animal models. Its ability to significantly reduce morbidity and mortality underscores its value as an intravenous anti-influenza therapeutic.

Future research, including comprehensive in vivo studies in relevant animal models, is imperative to determine if this compound can translate its in vitro activity into meaningful in vivo efficacy and to ascertain its potential as a viable oral alternative to existing neuraminidase inhibitors. Until such data becomes available, a direct and meaningful comparison of the in vivo efficacy of these two compounds remains speculative.

References

Validating "De-guanidine Peramivir" as a Lead Compound for Influenza Neuraminidase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "De-guanidine Peramivir," a derivative of the approved antiviral drug Peramivir, to validate its potential as a lead compound for the development of new influenza therapeutics. By removing the highly polar guanidine group, "this compound" presents an intriguing modification that could potentially offer advantages in terms of oral bioavailability. This document summarizes the available in vitro data, outlines key experimental protocols for further validation, and provides a framework for its comparison against established neuraminidase inhibitors.

Introduction

Peramivir is a potent neuraminidase inhibitor administered intravenously for the treatment of influenza A and B infections.[1][2] Its mechanism of action involves blocking the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells, thereby halting the spread of infection.[2][3] The guanidine group in Peramivir is understood to play a significant role in its binding to the neuraminidase active site.[4] However, this functional group also contributes to the molecule's polarity, which may limit its oral bioavailability.[4]

The de-guanidinylated analogue of Peramivir, hereafter referred to as "this compound," has been investigated as a potential alternative. A key study has shown that this analogue is only approximately one order of magnitude less potent than Peramivir in in vitro neuraminidase inhibition assays.[4] This finding suggests that the guanidine group may not be as critical for potent inhibition as initially thought and opens the door for developing orally available Peramivir-like compounds.

Comparative In Vitro Efficacy

To facilitate a clear comparison, the following table summarizes the neuraminidase inhibitory activity (IC50) of "this compound" alongside Peramivir and other commonly used neuraminidase inhibitors. Note: Specific IC50 values for "this compound" against a wide range of influenza strains are not yet publicly available and would be a critical next step in its validation.

CompoundInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)Reference
This compound Data NeededData NeededData Needed
Peramivir~0.1-1~0.1-1~0.5-2[5]
Oseltamivir Carboxylate~0.5-2~1-5~5-20[5]
Zanamivir~0.5-1.5~1-3~2-8[5]

Experimental Protocols for Validation

Comprehensive validation of "this compound" as a lead compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Neuraminidase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of the compound on the influenza neuraminidase enzyme.

Principle: The enzymatic activity of neuraminidase is measured using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The concentration of the inhibitor required to reduce enzyme activity by 50% is the IC50 value.

Protocol:

  • Virus Preparation: Influenza virus stocks of known titers (e.g., H1N1, H3N2, Influenza B) are serially diluted in assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2).

  • Compound Dilution: "this compound" and control inhibitors (Peramivir, Oseltamivir Carboxylate, Zanamivir) are serially diluted to various concentrations.

  • Incubation: Equal volumes of the diluted virus and the test compound are mixed and incubated at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.

  • Substrate Addition: A solution of MUNANA is added to each well, and the plate is incubated at 37°C for 60 minutes.

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine, pH 10.7). The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay evaluates the ability of the compound to inhibit influenza virus replication in a cellular context.

Principle: Madin-Darby Canine Kidney (MDCK) cells are infected with influenza virus in the presence of the test compound. The formation of viral plaques (zones of cell death) is visualized and quantified. A reduction in the number or size of plaques indicates antiviral activity.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are washed and infected with a known titer of influenza virus for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a mixture of agar and cell culture medium containing various concentrations of "this compound" or control compounds.

  • Incubation: The plates are incubated at 37°C for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques at each compound concentration is counted, and the EC50 (the concentration that inhibits plaque formation by 50%) is calculated.

Cytotoxicity Assay

This assay is crucial to determine the toxic effects of the compound on host cells and to calculate the selectivity index.

Principle: The viability of MDCK cells is measured after exposure to various concentrations of the test compound. The concentration that reduces cell viability by 50% is the CC50 value.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of "this compound" for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

Visualizing the Path to Validation

To illustrate the logical flow of validating "this compound" as a lead compound, the following diagrams are provided.

Lead_Validation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Neuraminidase Inhibition Assay Neuraminidase Inhibition Assay Compound Synthesis->Neuraminidase Inhibition Assay Test Compound Cell-Based Antiviral Assay Cell-Based Antiviral Assay Neuraminidase Inhibition Assay->Cell-Based Antiviral Assay Determine IC50 Cytotoxicity Assay Cytotoxicity Assay Cell-Based Antiviral Assay->Cytotoxicity Assay Determine EC50 Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index Calculation Determine CC50 Animal Model Studies Animal Model Studies Selectivity Index Calculation->Animal Model Studies Favorable SI Pharmacokinetics Pharmacokinetics Animal Model Studies->Pharmacokinetics Efficacy Toxicology Toxicology Pharmacokinetics->Toxicology ADME Structure-Activity Relationship Structure-Activity Relationship Toxicology->Structure-Activity Relationship Safety Profile Analogue Synthesis Analogue Synthesis Structure-Activity Relationship->Analogue Synthesis

Caption: Experimental workflow for validating a lead antiviral compound.

The following diagram illustrates the mechanism of action of neuraminidase inhibitors.

Neuraminidase_Signaling_Pathway cluster_0 Influenza Virus Life Cycle cluster_1 Neuraminidase Action cluster_2 Inhibitor Effect Virus Attachment Virus Attachment Virus Entry Virus Entry Virus Attachment->Virus Entry Replication Replication Virus Entry->Replication Budding Budding Replication->Budding Virus Release Virus Release Budding->Virus Release Neuraminidase Neuraminidase Budding->Neuraminidase Sialic Acid Cleavage Sialic Acid Cleavage Neuraminidase->Sialic Acid Cleavage Sialic Acid Cleavage->Virus Release Neuraminidase Inhibitor Neuraminidase Inhibitor Neuraminidase Inhibitor->Neuraminidase

Caption: Influenza virus neuraminidase signaling pathway and inhibition.

Conclusion and Future Directions

The preliminary finding that "this compound" retains significant inhibitory activity against influenza neuraminidase is a promising starting point for its validation as a lead compound. The removal of the guanidine group could potentially improve its pharmacokinetic profile, particularly its oral bioavailability, which would be a significant advantage over the intravenously administered Peramivir.

To further validate this compound, the following steps are recommended:

  • Comprehensive In Vitro Profiling: Determine the IC50 values of "this compound" against a broad panel of contemporary and drug-resistant influenza A and B strains.

  • In Vivo Efficacy Studies: Evaluate the efficacy of "this compound" in animal models of influenza infection (e.g., mice or ferrets) to assess its ability to reduce viral titers, alleviate symptoms, and improve survival.

  • Pharmacokinetic and Toxicological Studies: Conduct thorough pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a particular focus on oral bioavailability. Comprehensive toxicology studies are also essential to establish its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to understand the structural requirements for optimal activity and to potentially identify compounds with even greater potency and improved drug-like properties.

By systematically addressing these research questions, the full potential of "this compound" as a lead compound for a new generation of orally available neuraminidase inhibitors can be elucidated.

References

Safety Operating Guide

Personal protective equipment for handling De-guanidine Peramivir

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for De-guanidine Peramivir

Disclaimer: This document provides guidance on the safe handling of this compound. As no specific Safety Data Sheet (SDS) is available for this compound, the following recommendations are based on a conservative approach, incorporating the known hazards of the structurally related compound, Guanidine Hydrochloride. Guanidine Hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] It is imperative to handle this compound with the assumption of similar or greater hazards.

Immediate Safety Information

Proper handling and personal protective equipment are critical to ensure the safety of laboratory personnel. The following tables summarize the essential PPE and immediate actions in case of exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeMinimum RequirementSpecifications
Eye and Face Protection Safety glasses with side-shields or goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves prior to use and use proper glove removal technique.[4]
Skin and Body Protection Laboratory coat and appropriate protective clothing.Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is possible, a chemical-resistant apron and boots should be used.[5]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Work should be conducted in a chemical fume hood. If a respirator is needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion DO NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk. The following workflow outlines the key steps for researchers working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Review Safety Data Sheet (SDS) for Guanidine Hydrochloride B Ensure fume hood is certified and operational A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and prepare this compound in fume hood C->D E Perform experiment, minimizing dust generation D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G H Dispose of waste in a designated hazardous waste container G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.